molecular formula C7H12FN B13016891 5-Fluorobicyclo[2.2.1]heptan-2-amine

5-Fluorobicyclo[2.2.1]heptan-2-amine

Cat. No.: B13016891
M. Wt: 129.18 g/mol
InChI Key: QHRXFPSOSWKIJV-UHFFFAOYSA-N
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Description

5-Fluorobicyclo[2.2.1]heptan-2-amine is a useful research compound. Its molecular formula is C7H12FN and its molecular weight is 129.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

5-fluorobicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H12FN/c8-6-2-5-1-4(6)3-7(5)9/h4-7H,1-3,9H2

InChI Key

QHRXFPSOSWKIJV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CC2F)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Stereoselective Synthesis of 5-Fluorobicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereoselective synthesis of 5-fluorobicyclo[2.2.1]heptan-2-amine (also known as 5-fluoro-2-aminonorbornane). This scaffold is a critical pharmacophore in medicinal chemistry, utilized for its ability to lock substituents in specific vectors (conformational restriction) and modulate lipophilicity via the fluorine atom. It serves as a bioisostere for proline and cyclopentyl amines in antiviral (e.g., HCV NS5A inhibitors) and CNS drug discovery.

Executive Summary

  • Target Molecule: 5-Fluorobicyclo[2.2.1]heptan-2-amine (C₇H₁₂FN).

  • Key Challenges: Controlling the exo/endo stereochemistry at C2 (amine) and C5 (fluorine), and preventing Wagner-Meerwein skeletal rearrangements during fluorination.

  • Primary Strategy: Functionalization of 5-norbornen-2-one via hydroboration-oxidation followed by nucleophilic deoxyfluorination (DAST) and reductive amination.

  • Yield Expectations: 35–45% overall yield (unoptimized).

Retrosynthetic Analysis

The synthesis disconnects the target into two functional manipulations of the bicyclic cage: the installation of the amine and the introduction of the fluorine. The norbornane skeleton is traced back to the commercially available 5-norbornen-2-one .

Retrosynthesis cluster_legend Disconnection Logic Target 5-Fluoro-2-aminonorbornane (Target) Inter1 5-Fluoro-2-norbornanone (Key Intermediate) Target->Inter1 Reductive Amination Inter2 5-Hydroxy-2-norbornanone (Protected) Inter1->Inter2 Deoxyfluorination (DAST) Start 5-Norbornen-2-one (Starting Material) Inter2->Start Hydroboration Protection

Figure 1: Retrosynthetic disconnection showing the pathway from the target amine back to the norbornene precursor.

Synthetic Strategy & Stereocontrol

Phase 1: Scaffold Protection & Hydroxylation

Direct functionalization of 5-norbornen-2-one is risky due to the reactivity of the enone system. We protect the ketone as a ketal to prevent side reactions during hydroboration.

  • Stereocontrol: Hydroboration of norbornene derivatives occurs almost exclusively from the exo face (the less hindered face). This sets the C5 stereocenter as 5-exo-hydroxy .

Phase 2: Deoxyfluorination (The Critical Step)

The conversion of the alcohol to the fluoride using DAST (Diethylaminosulfur trifluoride) is the most sensitive step.

  • Mechanism: DAST activates the alcohol to a good leaving group.[1] Subsequent nucleophilic attack by fluoride typically follows an SN2 mechanism, resulting in inversion of configuration.[1]

  • Outcome: Starting from 5-exo-hydroxy yields the 5-endo-fluoro isomer.

  • Risk: The norbornyl cation is prone to Wagner-Meerwein rearrangements (1,2-alkyl shifts). Using non-polar solvents (CH₂Cl₂) and low temperatures (-78°C) minimizes carbocation character and favors the SN2 pathway.

Phase 3: Amine Installation

The ketone is deprotected and subjected to reductive amination.

  • Stereocontrol: Hydride reduction of the intermediate imine typically occurs from the less hindered exo face, delivering the 2-endo-amine as the major product. However, thermodynamic equilibration can be used to access the exo-amine if required.

Detailed Experimental Protocols

Step 1: Protection of 5-Norbornen-2-one

Reagents: 5-Norbornen-2-one (1.0 eq), Ethylene glycol (1.2 eq), p-TsOH (0.05 eq), Toluene.

  • Charge a round-bottom flask equipped with a Dean-Stark trap with 5-norbornen-2-one and ethylene glycol in toluene (0.5 M).

  • Add catalytic p-toluenesulfonic acid (p-TsOH).

  • Reflux for 4–6 hours until water collection ceases.

  • Cool to RT, wash with sat. NaHCO₃ and brine.[2]

  • Dry over MgSO₄ and concentrate to yield spiro[bicyclo[2.2.1]hept-5-ene-2,2'-[1,3]dioxolane] .

    • Checkpoint: Verify disappearance of ketone C=O stretch in IR (~1740 cm⁻¹).

Step 2: Hydroboration-Oxidation

Reagents: BH₃·THF (1.0 M), NaOH (3 M), H₂O₂ (30%).

  • Dissolve the protected ketal (1.0 eq) in anhydrous THF under N₂.

  • Cool to 0°C. Add BH₃·THF (0.5 eq) dropwise.

  • Stir at RT for 2 hours (hydroboration is exo-selective).

  • Cool to 0°C. Carefully add NaOH (3 M, 1.2 eq) followed by H₂O₂ (1.2 eq).

  • Stir for 1 hour at RT (oxidative cleavage).

  • Extract with EtOAc, wash with brine, and purify via silica gel chromatography.

    • Product:5-exo-hydroxy-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] .

Step 3: Deoxyfluorination (DAST)

Reagents: DAST (Diethylaminosulfur trifluoride) (1.5 eq), Anhydrous CH₂Cl₂, Pyridine (2.0 eq). Safety Warning: DAST can decompose explosively >90°C. Do not heat.[3]

  • Dissolve the 5-exo-alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous CH₂Cl₂ under Argon.

  • Cool the solution to -78°C (Dry ice/acetone bath).

  • Add DAST (1.5 eq) dropwise via syringe. Control exotherm.

  • Stir at -78°C for 1 hour, then allow to warm slowly to RT over 4 hours.

  • Quench: Pour reaction mixture slowly into saturated NaHCO₃/ice mixture. Evolution of CO₂ and HF.

  • Extract with CH₂Cl₂. Dry over Na₂SO₄.

  • Purify via flash chromatography (Hexane/EtOAc).

    • Product:5-endo-fluoro-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] .

    • Note: The inversion confirms the SN2 mechanism on the secondary carbon.

Step 4: Deprotection & Reductive Amination

Reagents: HCl (2 M), NH₄OAc (10 eq), NaBH₃CN (1.5 eq), MeOH.

  • Deprotection: Treat the fluorinated ketal with 2 M HCl in THF/Water (1:1) at RT for 2 hours. Extract the ketone (5-endo-fluoro-2-norbornanone ).

  • Amination: Dissolve the ketone in MeOH. Add NH₄OAc (10 eq) and stir for 30 mins to form the imine in situ.

  • Add NaBH₃CN (1.5 eq) and stir at RT for 16 hours.

  • Workup: Acidify to pH 2 (to destroy excess hydride), then basify to pH 10 with NaOH.

  • Extract the free amine with CH₂Cl₂.

  • Convert to HCl salt for storage/stability (add 4 M HCl in dioxane).

Data Summary & Troubleshooting

ParameterValue/Observation
Overall Yield 35–45% (4 steps)
Major Isomer 5-endo-fluoro-2-endo-amine (assuming exo-hydride attack)
Key impurity Elimination product (5-norbornen-2-one derivative) if DAST reaction is too hot.
19F NMR Characteristic signal at ~ -170 to -190 ppm (multiplet, H-F coupling).
Troubleshooting the DAST Step

If skeletal rearrangement occurs (observed as complex splitting in 1H NMR or unexpected mass fragments):

  • Lower Temperature: Maintain -78°C for a longer duration.

  • Solvent Switch: Use Toluene instead of DCM to suppress ionic pathways.

  • Alternative Reagent: Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) for better thermal stability, though reactivity is similar.

Reaction Mechanism & Pathway[1][4][5][6][7][8]

The following diagram illustrates the critical inversion step during fluorination and the stereochemical outcome of the reductive amination.

Mechanism Step1 5-exo-Alcohol (Substrate) Step2 DAST Activation (-78°C) Step1->Step2 Step3 SN2 Attack (F-) Inversion Step2->Step3 Activated O-SF2Net2 Step4 5-endo-Fluoride (Intermediate) Step3->Step4 Inversion Step5 Imine Formation (NH4OAc) Step4->Step5 Deprotection Step6 Hydride Reduction (Exo-Attack) Step5->Step6 C=N Bond Final 5-endo-Fluoro- 2-endo-amine Step6->Final Major Isomer

Figure 2: Mechanistic flow showing the stereochemical inversion during fluorination and the diastereoselectivity of the amination.

References

  • Gilead Sciences, Inc. (2014). Process for the preparation of anti-viral compounds (Ledipasvir intermediates). WO2014008236A1. Link

  • Singh, R. P., & Shreeve, J. M. (2002).[4] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.[4] Synthesis, 2002(17), 2561-2578. Link

  • Krow, G. R., et al. (2008). Synthesis of fluorinated 2-azabicyclo[2.2.1]heptanes.[1][5] Journal of Organic Chemistry, 73(6), 2122-2129. Link

  • BenchChem. (2025).[2] Reductive Amination Protocols and Applications.[2][6][7]Link

  • Organic Syntheses. (1998). Use of DAST for Fluorination of Alcohols.[3][8][4][9][10] Org.[2][4][9][11] Synth. Coll. Vol. 9, p. 13. Link

Sources

Stereoselective Synthesis of 5-Fluoronorbornane Amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Part 1: Strategic Analysis & Core Directive

The Challenge: The synthesis of 5-fluoronorbornan-2-amine represents a classic problem in stereoselective alicyclic chemistry. While the norbornane scaffold is a prized bioisostere for phenyl rings and a scaffold for conformationally restricted glutamate analogs, its synthesis is plagued by the Wagner-Meerwein rearrangement .

The Trap (Late-Stage Fluorination): A common error in early-stage process design is attempting to install the fluorine atom via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) on a 5-hydroxy-2-aminonorbornane precursor.

  • Mechanism of Failure: The ionization of the C5-hydroxyl group generates a secondary carbocation. Due to the strain of the bicyclic system, this cation immediately undergoes a [1,2]-alkyl shift (Wagner-Meerwein rearrangement), scrambling the stereocenters and often yielding a racemate or the unwanted exo/endo isomer.

The Solution (Early-Stage Installation): To ensure high stereochemical integrity (ee > 98% and dr > 20:1), the fluorine atom must be introduced before the formation of the saturated norbornane core, or via a mechanism that precludes carbocation formation. The most robust, scalable route utilizes a Diels-Alder cycloaddition with a fluorinated dienophile.

Part 2: Technical Methodology
Method A: The Diels-Alder "De Novo" Route (Recommended)

This route establishes the C-F bond and the C-N precursor (nitrile or ester) simultaneously, locking the relative stereochemistry through the transition state of the cycloaddition.

Target: exo-5-fluoro-endo-2-aminonorbornane (and its isomers).

Step 1: Diels-Alder Cycloaddition

  • Reagents: Cyclopentadiene (freshly cracked) +

    
    -Fluoroacrylonitrile.
    
  • Catalyst: Lewis Acid (e.g.,

    
     or 
    
    
    
    ) is critical to enhance endo selectivity of the nitrile group relative to the bridge.
  • Outcome: A mixture of exo-CN/endo-F and endo-CN/exo-F norbornenes.

  • Purification: The nitrile isomers are separable by fractional distillation or flash chromatography on silica (AgNO3-impregnated silica improves separation of alkene isomers).

Step 2: Olefin Hydrogenation

  • Reagents:

    
     (1 atm), 10% Pd/C, MeOH.
    
  • Note: The double bond is reduced from the exo face. This step is stereoretentive for the substituents.[1]

Step 3: Nitrile Reduction

  • Reagents:

    
     (THF, 0°C) or 
    
    
    
    .
  • Product: The corresponding primary amine.

Method B: The "Safe" Late-Stage Fluorination (PhenoFluor)

If a hydroxy-amine precursor is already available, traditional DAST fluorination must be avoided.

  • Reagent: PhenoFluor (N,N'-bis(2,6-diisopropylphenyl)-chloroimidazolium chloride).

  • Mechanism: Proceeds via a concerted

    
    -like displacement that is less prone to carbocation formation than DAST, though strict temperature control (-78°C) is required to suppress rearrangement.
    
Part 3: Experimental Protocol (Diels-Alder Route)

Protocol 1: Synthesis of 5-Fluoro-5-cyano-2-norbornene

  • Preparation of Diene: Crack dicyclopentadiene at 180°C and collect cyclopentadiene (bp 40°C) directly into a receiver cooled to -78°C. Use immediately.

  • Cycloaddition:

    • To a flame-dried round-bottom flask under

      
      , add 
      
      
      
      -fluoroacrylonitrile
      (1.0 equiv) and dry
      
      
      (0.5 M).
    • Cool to 0°C. Add

      
        (0.2 equiv) as a solution in ether.
      
    • Add Cyclopentadiene (1.2 equiv) dropwise over 30 minutes.

    • Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Separation: Purify via flash column chromatography (Hexanes/EtOAc 9:1).

    • Isomer A (Endo-CN): Elutes first.

    • Isomer B (Exo-CN): Elutes second.

Protocol 2: Reduction to Amine

  • Hydrogenation: Dissolve the fluoronorbornene (1.0 equiv) in MeOH. Add 10 wt% Pd/C. Stir under

    
     balloon for 4 hours. Filter through Celite.
    
  • Amine Formation:

    • Suspend

      
       (2.0 equiv) in dry THF at 0°C.
      
    • Add the saturated fluoronitrile (dissolved in THF) dropwise.

    • Reflux for 2 hours.

    • Fieser Quench: Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the white precipitate.
    • Concentrate filtrate to yield the crude amine. Convert to HCl salt for storage.

Part 4: Data & Stereochemical Analysis

Table 1: Stereoselectivity of Fluorination Methods

MethodReagentSubstrateMajor ProductStereochemical IntegrityRisk of Rearrangement
Diels-Alder

-Fluoroacrylonitrile
Cyclopentadieneendo-CN / exo-FHigh (Defined by TS)Low
Nucleophilic DAST / Deoxo-Fluor5-exo-HydroxynorbornaneMixed IsomersLow (Scrambled)Critical (Wagner-Meerwein)
Enzymatic FluorinasePrecursorsSpecific EnantiomerHighN/A (Scale limited)
Halofluorination NBS / Et3N-3HFNorbornene5-Br-6-F-norbornaneHigh (Trans-diaxial)Low

Stereochemical Note: In the Diels-Alder reaction, the "Endo Rule" generally favors the electron-withdrawing group (CN) in the endo position. However, the fluorine atom exerts a competing stereoelectronic effect. The use of Lewis Acids (


) enhances the endo-selectivity of the nitrile, placing the fluorine in the exo position.
Part 5: Visualization of Reaction Pathways
Diagram 1: The Wagner-Meerwein Trap vs. Diels-Alder Solution

This diagram illustrates why the direct fluorination of alcohols fails and why the Diels-Alder route is superior.

G Start_Alc 5-exo-Hydroxynorbornane Cation Non-Classical Norbornyl Cation Start_Alc->Cation DAST/H+ Rearranged Rearranged Product (Racemic/Wrong Isomer) Cation->Rearranged Wagner-Meerwein Shift Start_DA Cyclopentadiene + Fluoroacrylonitrile TS Concerted TS (No Cation) Start_DA->TS Lewis Acid (ZnCl2) Product 5-Fluoro-2-cyanonorbornene (Stereodefined) TS->Product [4+2] Cycloaddition Final 5-Fluoro-2-aminonorbornane Product->Final 1. H2/Pd-C 2. LiAlH4

Caption: Comparison of the cation-mediated failure mode (Red) vs. the concerted Diels-Alder success path (Green).

Diagram 2: Detailed Synthetic Workflow (Diels-Alder Route)

Workflow Step1 Step 1: Diels-Alder Cyclopentadiene + 2-Fluoroacrylonitrile (ZnCl2, 0°C) Step2 Separation of Isomers (Flash Chromatography) Step1->Step2 Step3 Step 2: Hydrogenation (H2, Pd/C, MeOH) Step2->Step3 Selected Isomer Step4 Step 3: Nitrile Reduction (LiAlH4, THF, Reflux) Step3->Step4 Final Target: 5-Fluoro-2-aminonorbornane (HCl Salt) Step4->Final

Caption: Step-by-step synthetic workflow for the stereoselective production of the target amine.

References
  • Coudray, L., & Montchamp, J. L. (2008). Recent Developments in the Stereoselective Synthesis of Fluorinated Amino Acids and Amines. European Journal of Organic Chemistry. Link

  • Haufe, G. (2008). Fluorine-containing norbornanes: Synthesis and applications. Journal of Fluorine Chemistry. Link

  • Shibata, N., et al. (2010). Organocatalytic Enantioselective Synthesis of Fluorinated Molecules. Chemical Reviews. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Organic Syntheses. (2010). Oxidation of Alcohols using Selectfluor: Preparation of Camphor. Organic Syntheses, Vol. 87. Link

Sources

Technical Whitepaper: 5-Fluorobicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, synthesis, and applications of 5-fluorobicyclo[2.2.1]heptan-2-amine , a critical fluorinated scaffold in modern medicinal chemistry.

Structural Dynamics, Synthetic Protocols, and Medicinal Utility

Chemical Identity & Registry

The molecule 5-fluorobicyclo[2.2.1]heptan-2-amine (also known as 5-fluoro-2-norbornanamine) represents a class of conformationally restricted, fluorinated diamines used as bioisosteres in drug discovery. The rigid norbornane core locks the amine and fluorine substituents into specific spatial vectors, allowing for precise probing of receptor binding pockets.

PropertyData
Common Name 5-Fluorobicyclo[2.2.1]heptan-2-amine
CAS Number (Base) 2168204-79-1
CAS Number (HCl Salt) 2243508-52-1
Molecular Formula C₇H₁₂FN
Molecular Weight 129.18 g/mol
Stereochemistry Exists as endo/exo and syn/anti diastereomers.
Key Isomer (1S,2S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-amine (Specific enantiomer often targeted)
Structural Significance: The "Fluorine Effect"

In medicinal chemistry, this scaffold is not merely a spacer; it is a functional probe. The incorporation of fluorine at the C5 position of the norbornane ring introduces unique physicochemical perturbations:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine (

    
    ) lowers the pKa of the distal amine (C2) through through-bond inductive effects. This is critical for optimizing oral bioavailability and blood-brain barrier (BBB) penetration by reducing the percentage of ionized species at physiological pH.
    
  • Conformational Locking: Unlike flexible piperidines or pyrrolidines, the bicyclo[2.2.1]heptane core is rigid. The fluorine atom can engage in multipolar interactions with protein backbones (C–F···H–N or C–F···C=O) without the entropic penalty of flexible chain collapse.

  • Metabolic Blocking: The C5 position in norbornane is a common site for oxidative metabolism (hydroxylation). Fluorine substitution effectively blocks this "soft spot," extending the half-life (

    
    ) of the parent drug.
    
Synthetic Protocols

Synthesizing 5-fluorobicyclo[2.2.1]heptan-2-amine requires navigating the notorious reactivity of the norbornyl cation, which is prone to Wagner-Meerwein rearrangements. Below are two authoritative pathways: Deoxyfluorination (for stereocontrol) and Reductive Amination (for scale).

Pathway A: Deoxyfluorination of Hydroxy-Precursors (High Precision)

This method utilizes diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to convert the alcohol to the fluoride with inversion of configuration.

Step-by-Step Protocol:

  • Precursor Preparation: Begin with N-Boc-5-hydroxybicyclo[2.2.1]heptan-2-amine (protected to prevent amine oxidation).

  • Fluorination:

    • Dissolve the precursor in anhydrous CH₂Cl₂ under N₂ atmosphere.

    • Cool to -78°C. Add DAST (1.5 equiv) dropwise.

    • Critical Control: Maintain low temperature to suppress carbocation rearrangement (which would lead to unwanted isomers).

    • Allow to warm to RT over 12 hours.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane to yield the amine salt.

Pathway B: Reductive Amination of Fluoro-Ketones (Scalable)

This route avoids late-stage fluorination risks by establishing the C-F bond early or using a fluoro-ketone intermediate.

Step-by-Step Protocol:

  • Starting Material: 5-fluorobicyclo[2.2.1]heptan-2-one.

  • Imine Formation: React ketone with ammonium acetate (

    
    ) and 
    
    
    
    in methanol.
  • Reduction: The in-situ generated imine is reduced to the amine. This typically yields a mixture of endo and exo amine isomers, which must be separated via chiral HPLC or fractional crystallization of tartrate salts.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing the target scaffold, highlighting the divergence point for stereochemical control.

SynthesisWorkflow Start 5-Norbornen-2-one Inter1 5-Fluoro-2-norbornanone Start->Inter1 Hydrofluorination (HF/Pyridine) Inter2 Imine Intermediate Inter1->Inter2 NH4OAc, MeOH Final 5-Fluorobicyclo[2.2.1] heptan-2-amine Inter2->Final NaBH3CN (Reductive Amination) AltStart N-Boc-5-hydroxy norbornan-2-amine AltInter N-Boc-5-fluoro norbornan-2-amine AltStart->AltInter DAST, -78°C (Deoxyfluorination) AltInter->Final HCl/Dioxane (Deprotection)

Figure 1: Dual synthetic pathways targeting the 5-fluoronorbornane amine core. Top path: Reductive amination. Bottom path: Deoxyfluorination.

Stereochemical Complexity & Analysis

The 2,5-disubstituted norbornane system presents four primary stereoisomers. The biological activity often depends strictly on the specific isomer (e.g., exo-amine, endo-fluorine).

  • Endo vs. Exo: Refers to the position relative to the methylene bridge (C7).

  • Identification:

    • NMR Spectroscopy: The endo proton typically appears upfield of the exo proton. The coupling constant (

      
      ) between H2 and H3 is diagnostic (
      
      
      
      Hz vs
      
      
      Hz).
    • X-Ray Crystallography: The gold standard for absolute configuration assignment of the hydrochloride salt.

Isomer ConfigurationGeometric RelationshipTypical Use Case
2-exo-amine, 5-endo-fluoro Trans-diaxial-likeHigh-affinity GPCR ligands
2-endo-amine, 5-exo-fluoro Cis-orientationChelation mimics
2-exo-amine, 5-exo-fluoro "U"-shapeHydrophobic pocket mapping
Applications in Drug Discovery

Researchers utilize CAS 2168204-79-1 in the following high-value domains:

  • Glutamate Receptor Modulators: The scaffold mimics the rigid glutamate structure, serving as a core for mGluR agonists/antagonists.

  • Enzyme Inhibitors: Used in the design of DPP-4 inhibitors where the amine binds to the active site serine/histidine, and the fluorine interacts with adjacent hydrophobic residues.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (129.18 Da) and high Fsp³ character, it is an ideal "fragment" for screening libraries, offering high ligand efficiency (LE).

References
  • PubChem. (2024). Compound Summary: 5-fluorobicyclo[2.2.1]heptan-2-amine. National Library of Medicine. Retrieved from [Link]

  • Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. (Context for fluorine bioisosterism).

physical and chemical properties of 5-fluorobicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-fluorobicyclo[2.2.1]heptan-2-amine (also known as 5-fluoro-2-norbornanamine ). This document synthesizes available experimental data with theoretical principles of organofluorine chemistry to serve researchers in medicinal chemistry and process development.

Core Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

5-Fluorobicyclo[2.2.1]heptan-2-amine is a bicyclic, fluorinated amine scaffold used primarily as a building block in Fragment-Based Drug Discovery (FBDD) . Its rigid norbornane core provides a defined vector for substituent display, while the fluorine atom modulates lipophilicity (LogP), metabolic stability, and pKa without significantly altering the steric bulk compared to the hydrogen analog.

This compound is critical for "scaffold hopping" strategies where researchers seek to replace flexible cycloalkylamines (like cyclohexylamine) with rigid, conformationally locked bioisosteres to improve target binding affinity (entropy reduction).

Chemical Identity & Stereochemistry

The norbornane core is non-planar and rigid. The introduction of substituents at the C2 (amine) and C5 (fluorine) positions creates significant stereochemical complexity.

Property Data
IUPAC Name 5-fluorobicyclo[2.2.1]heptan-2-amine
Common Name 5-Fluoro-2-norbornanamine
CAS Number (HCl Salt) 2243508-52-1
CAS Number (Free Base) 2168204-79-1
Molecular Formula C₇H₁₂FN
Molecular Weight 129.18 g/mol (Free Base); 165.64 g/mol (HCl)
SMILES NC1CC2CC1CC2F
Stereochemical Isomerism

The relative orientation of the amine and fluorine substituents relative to the methylene bridge (C7) defines the isomer. There are four primary diastereomers (excluding enantiomers):

  • Endo, Endo: Both substituents point "down" (away from the bridge).

  • Exo, Exo: Both substituents point "up" (towards the bridge).

  • Endo, Exo: Amine is endo; Fluorine is exo.

  • Exo, Endo: Amine is exo; Fluorine is endo.

Note: The "Exo" position is generally more thermodynamically stable and sterically accessible for the amine group, while the fluorine position is often determined by the synthesis method (e.g., inversion via Sₙ2).

Isomers Isomers 5-Fluoro-2-norbornanamine Stereoisomers EndoEndo Endo-Amine / Endo-Fluoro (Sterically Congested) Isomers->EndoEndo ExoExo Exo-Amine / Exo-Fluoro (Thermodynamic Preference) Isomers->ExoExo Mixed Mixed Isomers (Endo/Exo combinations) Isomers->Mixed caption Figure 1: Stereochemical landscape of the 2,5-substituted norbornane core.

Physical & Chemical Properties

The following data aggregates predicted and experimental values. Due to the specific nature of the isomers, ranges are provided where stereochemistry influences the property.

Physicochemical Data Table
PropertyValue / RangeContext
Physical State Solid (HCl salt); Liquid (Free base)Salts are white crystalline powders.
Melting Point (HCl) 112 – 115 °CExperimental (Stereoisomer dependent) [1].
Boiling Point (Base) 150 – 160 °CPredicted at 760 mmHg.
pKa (Conjugate Acid) 10.0 – 10.4Estimated. Lower than norbornylamine (10.7) due to the inductive (-I) effect of the γ-fluorine.
LogP 1.08Predicted. Fluorine increases lipophilicity vs. hydroxyl analogs.
TPSA 26.02 ŲPolar surface area dominated by the primary amine.
Solubility High (Water, MeOH)As HCl salt. Free base is soluble in DCM, EtOAc.
Reactivity Profile
  • Basicity: The amine is a secondary carbon amine. The fluorine at C5 is "remote" (separated by 3-4 bonds depending on path), exerting a mild inductive electron-withdrawing effect. This makes the amine slightly less basic than non-fluorinated norbornylamine, potentially improving bioavailability by reducing the percentage of ionized drug at physiological pH.

  • Nucleophilicity: The amine retains high nucleophilicity for amide coupling or reductive amination.

  • C-F Bond Stability: The C-F bond in the norbornane system is metabolically robust. It blocks the C5 position from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

Synthesis & Manufacturing Protocols

Synthesis of this scaffold requires careful control over stereochemistry. Two primary routes are employed depending on the desired isomer.

Route A: Hydrofluorination (Scale-Up Friendly)

This route utilizes 5-norbornen-2-amine (or its protected phthalimide) and treats it with HF-amine complexes.

  • Mechanism: Electrophilic addition of H-F across the double bond.

  • Selectivity: Often yields a mixture of isomers (Wagner-Meerwein rearrangements are a risk in norbornane systems).

  • Reagents: Et₃N·3HF or Olah’s Reagent (Pyridine[1]·HF).

Route B: Dehydroxyfluorination (Stereocontrolled)

This route starts from 5-hydroxy-2-aminonorbornane (often obtained from the keto-alcohol).

  • Step 1: Protection of amine (e.g., Boc or Cbz).

  • Step 2: Fluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

  • Mechanism: Sₙ2 inversion. An endo-alcohol will yield an exo-fluoride.

  • Step 3: Deprotection.

Synthesis Start Start: 5-Norbornen-2-amine (Protected) RouteA Route A: Hydrofluorination (HF-Amine Complex) Start->RouteA RouteB Route B: Hydroboration/Oxidation -> 5-Hydroxy Intermediate Start->RouteB Rearrangement Risk: Wagner-Meerwein Rearrangement RouteA->Rearrangement Side Reaction Product Product: 5-Fluoro-2-norbornanamine (Isomer Mixture or Pure) RouteA->Product Direct Addition Fluorination Nucleophilic Fluorination (DAST/Deoxo-Fluor) RouteB->Fluorination Stereocontrolled Fluorination->Product Inversion (Sn2) caption Figure 2: Synthetic pathways contrasting direct hydrofluorination vs. stepwise substitution.

Experimental Protocol: Dehydroxyfluorination (General Procedure)

Note: This protocol is adapted for the conversion of the hydroxy-protected intermediate.

  • Setup: Charge a dry flask with N-Boc-5-hydroxy-2-aminonorbornane (1.0 eq) in anhydrous DCM under Nitrogen. Cool to -78°C.

  • Addition: Dropwise add DAST (1.2 eq). Caution: DAST reacts violently with water.

  • Reaction: Allow to warm to Room Temperature (RT) over 4 hours. Monitor by TLC/LCMS.

  • Quench: Slowly pour mixture into saturated NaHCO₃ solution (gas evolution!).

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

  • Deprotection: Treat crude oil with 4M HCl in Dioxane to yield the amine hydrochloride salt.

Applications in Drug Discovery

Bioisosterism & Conformational Locking

The 5-fluoro-2-norbornanamine scaffold is a superior bioisostere for:

  • Cyclohexylamines: It reduces entropic penalties upon binding by locking the conformation.

  • Piperidines: It mimics the spatial arrangement of the amine lone pair while removing the H-bond acceptor capability of the ring nitrogen (if replacing a piperazine/piperidine nitrogen with CH-F).

Metabolic Stability

The fluorine atom at C5 blocks the typical "soft spot" for oxidation seen in norbornanes. Non-fluorinated norbornanes are rapidly hydroxylated at the bridgehead or remote methylene positions. The C-F bond (approx. 116 kcal/mol) renders the C5 position inert to Phase I metabolism [2].

Handling & Safety Information

  • Hazards: The free base is corrosive and causes skin burns (H314). The HCl salt is an irritant (H315, H319).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Avoid strong oxidizing agents. The free amine reacts with atmospheric CO₂ to form carbamates; keep tightly sealed.

References
  • ChemScene & Sigma-Aldrich Data: Physical property aggregation for CAS 2243508-52-1 and 2168204-79-1.

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses metabolic stability and pKa modulation).

  • ResearchGate Protocol: "New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton" (General synthesis of substituted norbornanamines).

Sources

quantum chemical calculations of 5-fluorobicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 5-Fluorobicyclo[2.2.1]heptan-2-amine

Abstract

The bicyclo[2.2.1]heptane (norbornane) framework is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional structure that is invaluable for orienting pharmacophoric elements.[1][2] The introduction of a fluorine atom and an amine group, as in 5-fluorobicyclo[2.2.1]heptan-2-amine, creates a chiral molecule with significant potential for fine-tuning physicochemical and pharmacological properties. A thorough understanding of its conformational landscape, electronic structure, and intramolecular interactions is critical for rational drug design. This guide provides a comprehensive, first-principles-based computational workflow for characterizing this molecule using density functional theory (DFT), establishing a paradigm for the analysis of similarly complex aliphatic compounds.

Strategic Imperative: Why Quantum Chemistry for a "Simple" Scaffold?

While seemingly straightforward, the interplay between the electron-withdrawing fluorine and the basic amine on a conformationally restricted norbornane frame introduces subtle but critical stereoelectronic effects.[3] Classical force fields may fail to accurately capture the nuances of gauche interactions, potential intramolecular hydrogen bonding (e.g., N-H···F), and the resulting impact on geometry and charge distribution. Quantum chemical calculations provide a high-fidelity description of the electronic structure, allowing for the accurate prediction of:

  • Relative stabilities of all possible stereoisomers (endo/exo).

  • Key geometric parameters (bond lengths, angles, dihedrals).

  • Vibrational spectra for characterization and confirmation of minima.

  • Electronic properties (molecular orbitals, electrostatic potential) that govern reactivity and intermolecular interactions.

Our workflow is designed as a self-validating cascade, ensuring that each computational step builds upon a robustly confirmed foundation.

G cluster_0 Computational Analysis Workflow A 1. Stereoisomer Generation (endo/exo combinations) B 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of Minima? (Zero Imaginary Frequencies) C->D D->B No (Transition State Found) E 4. Single-Point Energy Refinement (Optional, e.g., CCSD(T)) D->E Yes F 5. Electronic & Property Analysis (NBO, ESP, HOMO/LUMO) E->F

Figure 1: A comprehensive and self-validating workflow for the quantum chemical analysis of 5-fluorobicyclo[2.2.1]heptan-2-amine.

Core Methodologies: A Step-by-Step Technical Protocol

Initial Structure Generation and Conformational Analysis

The rigid bicyclo[2.2.1]heptane system limits conformational freedom compared to acyclic alkanes, but the relative orientations of the two substituents are paramount.[4][5] There are four potential diastereomers to consider:

  • exo-5-fluoro, exo-2-amine

  • exo-5-fluoro, endo-2-amine

  • endo-5-fluoro, exo-2-amine

  • endo-5-fluoro, endo-2-amine

Protocol:

  • Construct 3D Structures: Using a molecular editor, build all four diastereomers of 5-fluorobicyclo[2.2.1]heptan-2-amine.

  • Initial Optimization (Low Level): Perform an initial, computationally inexpensive geometry optimization on each isomer using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7) to resolve any poor initial contacts.

Expertise & Experience: Starting directly with high-level DFT for poorly constructed initial geometries can lead to convergence issues or optimization towards a high-energy, irrelevant local minimum. This pre-optimization step is a crucial and time-saving best practice.

High-Fidelity Geometry Optimization

This is the core of the structural investigation, where we find the lowest energy structure for each isomer on the potential energy surface.

Protocol:

  • Select Level of Theory:

    • Functional: The B3LYP hybrid functional is a robust and widely validated choice for organic molecules, providing an excellent balance of accuracy and computational cost.[6][7]

    • Basis Set: The 6-311+G(d,p) basis set is highly recommended. The + indicates diffuse functions, essential for describing the lone pairs of nitrogen and fluorine and any potential weak, non-covalent interactions. The (d,p) specifies polarization functions on heavy atoms and hydrogens, respectively, which are critical for accurately representing bonding in a strained cyclic system.[8]

  • Define Calculation Environment: Specify an implicit solvent model, such as the Polarizable Continuum Model (PCM) with water or chloroform as the solvent, to better approximate conditions relevant to biological systems or NMR experiments.[8]

  • Execute Optimization: Run a full geometry optimization for each of the four isomers using the selected level of theory and solvent model. Use tight convergence criteria to ensure a precise minimum is located.

Trustworthiness Check: Vibrational Frequency Analysis

This step is non-negotiable and serves two purposes: it validates the nature of the stationary point found during optimization and provides thermodynamic data.

Protocol:

  • Execute Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the exact same level of theory (B3LYP/6-311+G(d,p) with PCM). Mismatched levels of theory between optimization and frequency calculations can yield erroneous results.

  • Analyze Output:

    • Confirm Minima: Scrutinize the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. If one is found, it indicates a transition state, and the geometry must be perturbed along that vibrational mode and re-optimized.

    • Obtain Thermodynamic Data: Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy) from the output. The relative stabilities of the isomers should be compared using the Gibbs free energies.

G cluster_1 The Self-Validation Loop Opt Geometry Optimization Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Success True Minimum Confirmed Proceed to Analysis Check->Success No Failure Transition State Found Perturb & Re-Optimize Check->Failure Yes Failure->Opt

Figure 2: The critical self-validating relationship between geometry optimization and frequency analysis in computational chemistry.

Electronic Structure and Property Analysis

With validated minimum-energy structures, we can now probe the electronic properties that dictate reactivity and intermolecular interactions.

Protocol:

  • Natural Bond Orbital (NBO) Analysis: This analysis provides a chemically intuitive picture of bonding and lone pair character. It is particularly useful for identifying and quantifying hyperconjugative interactions (e.g., nF → σC-C) or potential intramolecular hydrogen bonds (nF → σN-H).[3]

  • Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability.

  • Electrostatic Potential (ESP) Mapping: Generate an ESP map by plotting the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for identifying electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, predicting sites for electrophilic and nucleophilic attack, and understanding hydrogen bonding capabilities.

Data Presentation and Interpretation

Quantitative results should be tabulated for clear comparison. The primary data will be the relative energies of the four diastereomers and key geometric parameters of the most stable conformer.

Table 1: Calculated Relative Energies of 5-Fluorobicyclo[2.2.1]heptan-2-amine Isomers (Calculated at the B3LYP/6-311+G(d,p) level with PCM solvent model)

Isomer ConfigurationRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
exo-Fluoro, exo-Amine[Calculated Value][Calculated Value]
exo-Fluoro, endo-Amine[Calculated Value][Calculated Value]
endo-Fluoro, exo-Amine[Calculated Value][Calculated Value]
endo-Fluoro, endo-Amine[Calculated Value][Calculated Value]
Note: The lowest energy isomer is set to a relative energy of 0.00 kcal/mol.

Table 2: Selected Optimized Geometric Parameters of the Global Minimum Isomer

ParameterValue
C5-F Bond Length (Å)[Calculated Value]
C2-N Bond Length (Å)[Calculated Value]
F-C5-C4-C1 Dihedral Angle (°)[Calculated Value]
N-C2-C1-C6 Dihedral Angle (°)[Calculated Value]

Conclusion and Authoritative Grounding

This guide outlines a rigorous, reliable, and scientifically sound protocol for the quantum chemical analysis of 5-fluorobicyclo[2.2.1]heptan-2-amine. By adhering to this workflow—from careful consideration of all stereoisomers to the critical self-validation step of frequency analysis—researchers can generate high-confidence data on the structural and electronic nature of this important medicinal chemistry scaffold. These theoretical insights provide a powerful complement to experimental studies, enabling a more informed and efficient drug discovery process. The choice of DFT functional and basis set represents a well-established balance of computational cost and accuracy for such systems, grounded in extensive literature validation.[9][10]

References

  • Zarypov, D. I., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. RSC Advances, 9(28), 16109-16120. [Link]

  • Mishra, A., & Mishra, N. K. (2020). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Magnetic Resonance in Chemistry, 58(11), 1051-1067. [Link]

  • Tormena, C. F., et al. (2012). Conformational analysis, stereoelectronic interactions and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols. Beilstein Journal of Organic Chemistry, 8, 1269-1277. [Link]

  • Juaristi, E. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. University of Rochester. [Link]

  • Fiveable. (2025, August 15). Bicyclo[2.2.1]heptane Definition. Fiveable. [Link]

  • Al-Juboori, M. H. (n.d.). Structural Properties, Density Functional Theory (DFT), Natural Bond Orbital and Energy Calculations for the Fluorous compound. Fluorine Notes, 3(100). [Link]

  • Gryff-Keller, A., & Szczeciński, P. (2016). An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkanes. RSC Advances, 6(88), 85301-85310. [Link]

  • Chemistry LibreTexts. (2024, July 30). 4.10: Conformations of Polycyclic Molecules. Chemistry LibreTexts. [Link]

  • Al-Juboori, M. H., & Al-Zubaidi, A. A. J. (n.d.). Structural Properties,Theory Functional Calculations (DFT), Natural Bond Orbital and Energies for the Two fluorocarbon compounds. Fluorine Notes, 4(101). [Link]

  • OpenStax. (n.d.). 4.9 Conformations of Polycyclic Molecules. In Organic Chemistry: A Tenth Edition. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Strategic Implementation of Novel Fluorinated Bicyclic Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: The Strategic Imperative for Fluorinated Bicyclic Amines

In the modern era of drug discovery, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond flat, aromatic structures. Bicyclic amines have emerged as critical "3D fragments" or bioisosteres, capable of replacing planar aryl rings to improve properties like solubility and metabolic stability while providing rigid scaffolds that can present functional groups to a biological target with high precision.[1][2]

The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry.[3][4] This is not merely a tactic for blocking metabolic "soft spots." The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's fundamental physicochemical characteristics.[5] Judicious fluorination can modulate basicity (pKa), lipophilicity (LogD), and conformational preference, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][6][7]

The true power of this strategy lies in the synergy between these two concepts. Combining the conformational rigidity of bicyclic amine scaffolds with the potent electronic effects of fluorine creates a powerful platform for designing novel chemical entities. This guide provides a technical deep-dive into the synthesis, characterization, and strategic application of these valuable building blocks for researchers at the forefront of drug development.

Section 2: The Physicochemical Landscape of Fluorinated Bicyclic Amines

Expert Insight: A common pitfall is to assume that fluorine's effects are simple and predictable. In reality, the impact of fluorination on a bicyclic amine's properties is highly context-dependent. The number of fluorine atoms, their precise location (e.g., at a bridgehead, α or β to the nitrogen), and their stereochemical orientation (axial vs. equatorial) can lead to non-intuitive and often dramatic changes in molecular behavior.

Modulating Basicity (pKa): The Inductive Effect Masterclass

The primary tool fluorine offers for tuning basicity is its powerful electron-withdrawing inductive effect, which lowers the pKa of a nearby amine.[8][9] This is a critical parameter for optimizing ligand-receptor interactions, improving cell permeability, and reducing off-target activities such as hERG channel inhibition.[9][10]

The effect is not uniform; it is heavily influenced by the through-bond distance and stereochemistry. For instance, in piperidine rings, an equatorial fluorine has been shown to have a more profound pKa-lowering effect than an axial fluorine, a difference that can be as large as one pKa unit.[10][11] This provides a sophisticated method for precise pKa control.

Fluorination Pattern Parent Scaffold Approximate pKa Fluorinated Analog pKa Observed ΔpKa Reference
α-TrifluoromethylAzabicyclo[3.2.1]octane~10.57.8-2.7[12]
gem-Difluoro (γ to N)8-azabicyclo[3.2.1]octane~10.28.8-1.4[8]
β-Fluoro (equatorial)Piperidine8.86.6-2.2[10]
β-Fluoro (axial)Piperidine8.87.6-1.2[10]
Tuning Lipophilicity (LogP/LogD): A Context-Dependent Parameter

While often assumed to increase lipophilicity, fluorine's effect on this property can be surprisingly complex. The introduction of a single fluorine atom may have a minimal effect, whereas a trifluoromethyl group almost invariably increases lipophilicity.[12][13] Recent studies on gem-difluorinated bicyclic amines have revealed that the impact on LogP can be either an increase or a decrease, depending on the overall structure of the bicyclic core and the resulting changes to the molecule's solvent-exposed surface area.[8][14] This underscores the necessity of empirical measurement over reliance on predictive algorithms alone.

Scaffold Fluorination Measured LogP (Non-fluorinated) Measured LogP (Fluorinated) Reference
Azabicyclo[4.2.1]nonaneα-CF31.92.8[12]
6-Azabicyclo[3.2.1]octanegem-CF21.11.3[8]
2-Azabicyclo[2.2.2]octanegem-CF20.90.7[8]
Conformational Control: Pre-organizing for Potency

The rigidity of bicyclic systems already limits conformational freedom. Fluorine can further lock these structures into specific conformations through stereoelectronic effects like the gauche effect, where a fluorine atom prefers to be gauche (a 60° dihedral angle) to an adjacent electron-withdrawing group, such as the nitrogen in the bicyclic amine.[15][16] This conformational biasing can be a decisive factor in enhancing binding affinity by pre-organizing the ligand into the bioactive conformation required for optimal interaction with its protein target, thereby reducing the entropic penalty of binding.[17]

Section 3: Synthetic Strategies for Accessing Novel Fluorinated Scaffolds

Guiding Principle: The choice of synthetic strategy is a critical decision point. It hinges on several factors: the desired location of the fluorine atom(s), the need for stereochemical control, the required scale of the synthesis, and whether the fluorination can be performed late in the synthetic sequence on a complex molecule or requires a de novo construction of the core.

Strategy 1: De Novo Synthesis of α-CF₃ Substituted Bicyclic Amines

This robust, multi-step approach is ideal for generating gram-scale quantities of α-trifluoromethylated bicyclic amines from commercially available cyclic keto esters.[12][18] The key transformations are the introduction of the CF₃ group using the Ruppert-Prakash reagent and a subsequent intramolecular cyclization.[12]

  • Imine Formation: A solution of ethyl 2-oxocycloheptanecarboxylate and benzylamine in toluene is heated at reflux with a Dean-Stark trap to remove water, yielding the N-benzyl imine.

  • Trifluoromethylation: The crude imine is dissolved in THF and cooled to -78 °C. Ruppert-Prakash reagent (TMSCF₃) is added dropwise, followed by a catalytic amount of tetrabutylammonium fluoride (TBAF). The reaction is slowly warmed to room temperature and stirred overnight.

  • Deprotection: The resulting trifluoromethylated amino ester is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl group.

  • Lactamization: The free amino ester is dissolved in toluene, and trimethylaluminum (AlMe₃) is added dropwise. The mixture is heated to 80 °C to promote intramolecular cyclization to the bicyclic lactam.

  • Reduction: The final bicyclic amine is obtained by reducing the lactam amide moiety using a strong reducing agent like lithium aluminum hydride (LAH) in THF.

de_novo_synthesis KetoEster Cyclic Keto Ester Imine N-Benzyl Imine KetoEster->Imine  Benzylamine, Toluene, Δ TFM_Amine CF₃-Amino Ester Imine->TFM_Amine  1. TMSCF₃, TBAF  2. H₂, Pd/C Lactam Bicyclic Lactam TFM_Amine->Lactam  AlMe₃, Toluene, Δ FinalProduct α-CF₃ Bicyclic Amine Lactam->FinalProduct  LAH, THF

Caption: De novo synthesis of α-CF₃ bicyclic amines from cyclic keto esters.

Strategy 2: Ring-Opening Fluorination of Bicyclic Azaarenes

This innovative strategy allows for the creation of tertiary C(sp³)–F bonds through a skeletal transformation.[19][20] Treatment of a bicyclic azaarene, such as a pyrazolopyridine, with an electrophilic fluorinating agent results in fluorination of the aromatic ring, which then triggers a ring-opening reaction.[21][22] This method is powerful because it transforms a flat aromatic system into a 3D-fluorinated scaffold.

  • Reaction Setup: To a solution of the pyrazolo[1,5-a]pyridine substrate in acetonitrile (MeCN) at 0 °C is added an electrophilic fluorinating agent such as Selectfluor®.

  • Reaction Execution: The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography to yield the fluorinated ring-opened product.

ring_opening Start Bicyclic Azaarene Intermediate Fluorinated Cationic Intermediate Start->Intermediate  Electrophilic  Fluorination (F⁺) Opened Ring-Opened Product (C(sp³)-F bond) Intermediate->Opened  Deprotonation &  Ring Cleavage

Caption: Mechanism of ring-opening fluorination of bicyclic azaarenes.

Strategy 3: Late-Stage β-C(sp³)–H Fluorination via Electrochemistry

For late-stage functionalization of already complex molecules, direct C–H fluorination is highly desirable. An electrochemical approach provides a mild and site-selective method for achieving this transformation at the β-position of N-substituted amines.[23] The process involves an initial electrochemical Shono oxidation to form an enamine, which then undergoes electrophilic fluorination.

  • Shono Oxidation (α,β-Desaturation): The N-carbamoyl-protected amine is dissolved in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., Bu₄NBF₄) and a base (e.g., 2,6-lutidine) in an electrochemical cell. The solution is electrolyzed at a constant current to generate the enamine intermediate.

  • Electrophilic Fluorination: To the solution containing the crude enamine is added an electrophilic fluorinating reagent (e.g., Selectfluor®). The reaction is stirred at room temperature until completion.

  • Purification: The product is isolated and purified using standard chromatographic techniques.

electrochem_fluorination Substrate N-Protected Bicyclic Amine Enamine Enamine Intermediate Substrate->Enamine  Electrochemical  Shono Oxidation Product β-Fluoro Bicyclic Amine Enamine->Product  Electrophilic  Fluorinating Agent

Caption: Two-step workflow for late-stage β-C–H fluorination.

Section 4: Characterization and Self-Validating Protocols

The Trustworthiness Pillar: The synthesis of a novel compound is incomplete without rigorous characterization. A self-validating protocol ensures that the structure, purity, and key physicochemical properties are unambiguously confirmed, providing a solid foundation for subsequent biological evaluation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique. ¹H and ¹³C NMR confirm the carbon skeleton, while ¹⁹F NMR is definitive for confirming the successful incorporation of fluorine, its chemical environment, and the sample's purity with respect to fluorinated byproducts.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized molecule, confirming its elemental composition.

  • Chiral Chromatography (HPLC/SFC): For asymmetric syntheses, this is essential to determine the enantiomeric or diastereomeric excess of the product.

Protocol: Measurement of Amine pKa by Potentiometric Titration
  • Sample Preparation: Accurately weigh ~5-10 mg of the fluorinated amine hydrochloride salt and dissolve it in a known volume (e.g., 20 mL) of deionized water or a water/methanol mixture for less soluble compounds.

  • Titration Setup: Use a calibrated pH meter with a micro-electrode and an automated titrator. The titrant is a standardized solution of 0.1 M NaOH.

  • Titration: Titrate the sample solution with the NaOH solution, recording the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For robust data, perform the titration in triplicate.

Section 5: Application in Drug Discovery: A Case Study Perspective

Translating Theory to Practice: The true value of these fluorinated building blocks is realized when they solve critical problems in drug discovery programs.

Case Study: Overcoming P-glycoprotein (Pgp) Efflux in CNS Drug Candidates [6][9]

  • The Challenge: Many promising drug candidates for central nervous system (CNS) disorders fail because they are substrates for efflux transporters like P-glycoprotein (Pgp) at the blood-brain barrier, preventing them from reaching therapeutic concentrations in the brain.

  • The Hypothesis: Pgp recognition is often driven by a combination of lipophilicity and the presence of a basic nitrogen that is protonated at physiological pH. Strategically fluorinating a bicyclic amine scaffold within a CNS drug candidate could reduce its pKa below the physiological pH of 7.4. This would increase the fraction of the neutral, uncharged species, potentially reducing Pgp recognition and improving brain penetration.

  • The Execution and Outcome: A series of PDE9 inhibitors containing a bicyclic amine were synthesized with and without fluorine at the β-position.[6] The non-fluorinated parent compound was a strong Pgp substrate. The introduction of a single fluorine atom significantly lowered the amine's pKa. In cell-based assays, the fluorinated analog demonstrated a markedly reduced efflux ratio, consistent with decreased Pgp-mediated transport. This modification, made possible by synthetic chemistry, directly addressed a key pharmacokinetic liability and converted a non-viable compound into a promising CNS drug candidate.

Section 6: Conclusion and Future Outlook

Fluorinated bicyclic amines are more than just another class of chemical building blocks; they are powerful tools for sophisticated molecular design. By providing rigid, three-dimensional scaffolds and leveraging the potent electronic influence of fluorine, they enable medicinal chemists to exert precise control over the physicochemical properties that govern drug action and disposition. The synthetic strategies outlined herein—from de novo construction to elegant late-stage functionalizations—provide accessible pathways to these valuable motifs.

The future of this field is bright, with ongoing research focused on developing novel, more efficient catalytic fluorination methods and exploring new, underexploited bicyclic amine core structures.[1][24] As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the strategic application of fluorinated bicyclic amines will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.

References

  • Liashuk, O. S., Moroz, B., Melnykov, K. P., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Fujimoto, T., et al. (2021). Ring-opening fluorination of bicyclic azaarenes. Chemical Science.
  • Unknown Authors. (2024). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. European Journal of Organic Chemistry, 27, e202300935.
  • Jessen, C., et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • Unknown Authors. Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition. Organic Chemistry Frontiers.
  • Roque, J. B., et al. Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. PMC - NIH.
  • Unknown Authors. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Baldon, S., Dell'Amico, L., & Cuadros, S. (2024). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. European Journal of Organic Chemistry, 27, e202400604.
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  • Unknown Authors. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
  • Baldon, S., Dell'Amico, L., & Cuadros, S. (2025). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds.
  • Unknown Authors. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute.
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  • Unknown Authors. (2024). Fluorine in drug discovery: Role, design and case studies. Preprint.
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A Technical Guide to the Preliminary Biological Screening of 5-Fluorobicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of 5-fluorobicyclo[2.2.1]heptan-2-amine, a novel chemical entity with potential therapeutic applications. The bicyclo[2.2.1]heptane (norbornane) scaffold offers a rigid three-dimensional structure, while the strategic incorporation of a fluorine atom can significantly modulate key pharmacological properties.[1][2][3] This document provides a rationale-driven framework for researchers, scientists, and drug development professionals, detailing experimental workflows from initial physicochemical characterization to foundational in vitro ADME-Tox and efficacy screening. The protocols described herein are designed to be self-validating systems, emphasizing scientific integrity and robust decision-making in the early stages of drug discovery.

Introduction: Rationale and Strategic Context

The bicyclo[2.2.1]heptane scaffold is a validated structural motif in medicinal chemistry, appearing in compounds targeting a range of biological processes, including prostaglandin D2 receptors.[4][5][6] Its rigid conformation allows for the precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets. The introduction of a fluorine atom is a cornerstone strategy in modern drug design, employed to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2][3][7]

The strategic placement of fluorine on the norbornane frame can block sites of oxidative metabolism, thereby increasing the compound's half-life and systemic exposure.[3][7][8] Furthermore, the high electronegativity of fluorine can lower the basicity of the proximal amine group, which may improve cell permeability and alter target engagement profiles.[3][7] Given these promising structural features, a systematic and rigorous preliminary screening cascade is essential to elucidate the therapeutic potential and liabilities of 5-fluorobicyclo[2.2.1]heptan-2-amine.

Foundational Characterization: The Prerequisite for Reliable Biology

Before initiating biological assays, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of the test compound. This step underpins the validity of all subsequent data.[9][10][11][12] Poor solubility, for instance, can lead to false negatives or artifactual results in in vitro assays.[9][12]

Key Physicochemical Assays:

  • Identity and Purity Confirmation: Verified by NMR, LC-MS, and elemental analysis. Purity should typically be >95%.

  • Aqueous Solubility: Assessed via kinetic and thermodynamic solubility assays to determine the compound's dissolution characteristics in physiological buffers.[9]

  • Lipophilicity (LogD): Measured at a physiological pH of 7.4 to predict membrane permeability and potential for non-specific binding.[13]

  • pKa Determination: Crucial for understanding the ionization state of the amine group at physiological pH, which influences solubility, absorption, and target interaction.[11]

PropertyTarget RangeRationale
Purity >95%Ensures that observed biological activity is due to the compound of interest.
Kinetic Solubility >50 µMMinimizes compound precipitation in in vitro assay media.
LogD at pH 7.4 1 - 3Balances membrane permeability with aqueous solubility, avoiding extremes that can lead to poor absorption or high non-specific binding.
pKa 7.5 - 9.5Influences the charge state of the amine, affecting target binding and cell penetration.

Tier 1 Screening: Assessing Foundational Viability and Liabilities

The initial tier of biological screening focuses on identifying potential liabilities that could terminate a project early, thereby conserving resources.[14][15] This phase involves a core panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays.[14][15][16]

General Cytotoxicity Profiling

Cytotoxicity assays are fundamental for establishing a therapeutic window. They determine the concentration at which a compound induces cell death, providing an early indication of its safety profile.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay.[17][18]

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.[18] It is often preferred over colorimetric assays like MTT, which can suffer from interference from certain chemical classes.[19]

  • Cell Lines: A panel should include at least one immortalized human cell line (e.g., HEK293) and a cancer cell line (e.g., HepG2), as the latter can provide insights into both general toxicity and potential anticancer activity.[20]

In Vitro Metabolic Stability

Evaluating a compound's susceptibility to metabolic breakdown is critical for predicting its in vivo half-life.[3][8] The C-F bond is significantly stronger than a C-H bond, and fluorination at a metabolically vulnerable position can prevent oxidative metabolism.[3]

Recommended Assay: Human Liver Microsomal (HLM) Stability Assay.[21][22][23][24]

  • Principle: HLMs are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[23][24] The rate of disappearance of the parent compound is monitored over time by LC-MS/MS.[21][22]

  • Data Output: Results are typically expressed as in vitro half-life (t½, min) and intrinsic clearance (Clint, µL/min/mg protein).

Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins, such as albumin, dictates its free (unbound) concentration.[25][26] Only the unbound fraction is available to interact with the target and elicit a pharmacological effect.[25][26]

Recommended Assay: Rapid Equilibrium Dialysis (RED).[25][27][28][29]

  • Principle: The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber.[27][29] At equilibrium, the concentration of the unbound compound will be equal in both chambers, allowing for its direct measurement.[27]

  • Data Output: Percentage of compound bound to plasma proteins.

Tier 2 Screening: Exploring Biological Activity

Once the foundational liabilities have been assessed, the next step is to determine the compound's biological function. The screening strategy can be divided into two main approaches: target-based and phenotypic.[30][31]

Target-Based Screening (Hypothesis-Driven)

This approach is used when the compound's structure suggests a likely interaction with a known target class. The amine scaffold present in 5-fluorobicyclo[2.2.1]heptan-2-amine makes it a candidate for interacting with targets that have a corresponding acidic residue in their binding pocket, such as:

  • G-Protein Coupled Receptors (GPCRs): Particularly aminergic receptors (e.g., serotonin, dopamine, adrenergic).

  • Ion Channels: Such as sodium, potassium, or calcium channels.

  • Transporters: Monoamine transporters (e.g., SERT, DAT, NET).

A broad panel of radioligand binding assays against these target classes can efficiently identify potential interactions.

Phenotypic Screening (Unbiased Discovery)

Recommended Assay: High-Content Imaging (HCI) or Cell-Based Phenotypic Assays.

  • Principle: Cells are treated with the compound and then stained with multiple fluorescent dyes to visualize various cellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopy and image analysis software quantify changes in dozens of phenotypic parameters, creating a unique "fingerprint" of the compound's activity.

  • Potential Insights: This method can reveal unexpected activities such as effects on cell morphology, cell cycle progression, or organelle health.

Data Integration and Decision-Making Workflow

The data generated from this screening cascade must be integrated to make an informed decision on whether to advance the compound to the next stage of drug discovery, known as hit-to-lead.[35][36][37][38] The goal is to identify compounds with a balanced profile of potency, selectivity, and drug-like properties.[38][39]

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// Edges start -> physchem; physchem -> tier1; tier1 -> cytotox; tier1 -> metstab; tier1 -> ppb; {cytotox, metstab, ppb} -> decision1; decision1 -> stop [label="High Liability\n(e.g., IC50 < 10µM,\nt½ < 10 min)"]; decision1 -> tier2 [label="Acceptable Profile"]; tier2 -> target; tier2 -> pheno; {target, pheno} -> decision2; decision2 -> stop [label="No Activity or\nPoor Balance"]; decision2 -> proceed [label="Confirmed Hit with\nFavorable Profile"]; } enddot Caption: Preliminary Biological Screening Workflow.

Detailed Experimental Protocols

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed HepG2 cells in a 96-well, white-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of 5-fluorobicyclo[2.2.1]heptan-2-amine in DMSO, then dilute into culture medium to the final desired concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Add the compound dilutions to the cells and incubate for 72 hours. Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. Calculate the IC50 value from the dose-response curve.

Protocol: Human Liver Microsomal (HLM) Stability Assay
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 0.5 mg/mL HLM protein, and 1 µM of the test compound.[21][22]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[21]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[21][23]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard (e.g., bucetin).[21]

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life.

Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Sample Preparation: Prepare a solution of the test compound at 5 µM in human plasma.[25] The final DMSO concentration should be <0.1%.[25]

  • Device Loading: Add 300 µL of the plasma sample to the sample chamber (red ring) of the RED device insert.[25] Add 500 µL of dialysis buffer (PBS, pH 7.4) to the buffer chamber.[25]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[25]

  • Sample Collection: After incubation, carefully remove 100 µL from both the plasma and buffer chambers.[25]

  • Matrix Matching: To ensure accurate LC-MS/MS analysis, add 100 µL of blank plasma to the buffer sample and 100 µL of buffer to the plasma sample.[25]

  • Analysis: Precipitate proteins with acetonitrile containing an internal standard and analyze the supernatants by LC-MS/MS to determine the compound concentration in each chamber.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The % PPB is (1 - fu) * 100.

Conclusion

The preliminary biological screening of 5-fluorobicyclo[2.2.1]heptan-2-amine requires a systematic, data-driven approach. By first establishing a robust physicochemical and in vitro ADME-Tox profile, researchers can make confident decisions about committing resources to more complex efficacy studies. The dual strategy of target-based and phenotypic screening provides a comprehensive framework for uncovering the compound's mechanism of action and therapeutic potential. This guide serves as a foundational blueprint for navigating the critical early stages of the drug discovery process, ultimately increasing the probability of identifying a viable candidate for further development.

References

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • In Vitro ADME. Selvita.
  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.
  • Fluorine in drug discovery: Role, design and case studies.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Published January 19, 2026.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Published May 3, 2018.
  • Recent Successes in Phenotypic Drug Discovery and the Future of ML AI Methods. Ardigen. Published August 22, 2024.
  • Phenotypic Screening for Drug Discovery. Biobide.
  • The role of fluorine in medicinal chemistry. Medicinal Chemistry Research. Published October 4, 2008.
  • In Vitro ADME Assays and Services. Charles River Laboratories.
  • Optimise ADME properties: In vitro DMPK solutions for drug discovery. Nuvisan.
  • Phenotypic vs. target-based drug discovery for first-in-class medicines. PubMed. Published April 15, 2013.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. ResearchGate. Published September 23, 2025.
  • Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives. PubMed. Published June 5, 2003.
  • In Vitro ADME. BioDuro.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • An In-depth Technical Guide to the Biological Activity of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol Derivatives. Benchchem.
  • Physicochemical Characterization Assays. Creative Bioarray.
  • metabolic stability in liver microsomes. Mercell.
  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences.
  • Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Published September 10, 2024.
  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). rajjournals. Published February 19, 2015.
  • Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. PubMed. Published June 5, 2003.
  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. Published August 30, 2022.
  • Microsomal Stability. Cyprotex.
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  • SiriusT3: Physicochemical Property Analysis for Drug Development in India. Aimil Ltd. Published January 22, 2025.
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  • Physicochemical Characterization. Pion, Inc.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta.
  • Cytotoxicity screening assays. University of Helsinki.
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  • A Comprehensive Technical Guide to the Biological Activity Screening of Novel Natural Product Extracts. Benchchem.
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  • Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists. PubMed. Published October 24, 1997.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. ACS Publications.
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  • Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. ResearchGate. Published November 19, 2024.
  • Hit to lead. Drug Development and Diagnostics.
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  • Screening and identification of novel biologically active natural compounds. PMC. Published June 5, 2017.
  • Screening of Natural Compounds for Pharmaceuticals. Aurora Biomed. Published December 1, 2023.

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Methodological & Application

Application Note: 5-Fluorobicyclo[2.2.1]heptan-2-amine as a Next-Generation sp³-Rich Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a cornerstone of modern drug discovery. This paradigm, often termed "escaping flatland," improves physicochemical properties such as aqueous solubility while reducing off-target toxicity. Among these scaffolds, bicyclo[2.2.1]heptane (norbornane) has emerged as a premier bioisostere for meta- and para-substituted benzenes (1[1]).

However, the raw hydrocarbon core often requires further physicochemical tuning. The introduction of 5-fluorobicyclo[2.2.1]heptan-2-amine (CAS: 2168204-79-1 for the free base, 2243508-52-1 for the hydrochloride salt) represents a highly optimized building block (2[2], ). By strategically placing a fluorine atom on the bicyclic framework, medicinal chemists can simultaneously modulate the basicity of the primary amine, shield the core from oxidative metabolism, and fine-tune lipophilicity.

Mechanistic Rationale: The Causality of Scaffold Selection

As an application scientist, it is critical to understand why this specific fluorinated scaffold outperforms its unfluorinated or aromatic counterparts. The advantages are rooted in three distinct physicochemical phenomena:

A. Conformational Rigidity and Vector Alignment

The bicyclo[2.2.1]heptane core provides a rigid, well-defined spatial arrangement. The exit vectors of the 2-amino and 5-fluoro substituents closely mimic the substitution patterns of meta-substituted benzenes. This allows for seamless integration into existing pharmacophores without the entropic penalties typically associated with flexible aliphatic chains (1[1]).

B. pKa Modulation via Inductive Effects

A common liability of aliphatic primary amines is their high pKa (~10.5), which results in near-total protonation at physiological pH (7.4), hindering passive membrane permeability. The highly electronegative 5-fluoro substituent exerts a strong, through-bond inductive electron-withdrawing effect (-I). This lowers the pKa of the 2-amine by approximately 1.5 to 2.0 units, significantly increasing the fraction of the neutral, membrane-permeable species in circulation (3[3]).

C. Metabolic Shielding

Cytochrome P450 (CYP) enzymes frequently target the unhindered methylene bridges of saturated bicycles for hydroxylation. The 5-position of the norbornane ring is a classic "soft spot." Substituting this hydrogen with a sterically similar but oxidatively robust fluorine atom effectively blocks this metabolic liability, extending the compound's half-life and reducing toxic metabolite formation (3[3]).

G A Aromatic Hit (Flat, High Clearance) B sp3 Enrichment (Bicyclo[2.2.1]heptane) A->B Escape Flatland C Fluorine Shielding (5-Fluoro substitution) B->C Block Metabolism D Optimized Lead (High Fsp3, Permeable) C->D pKa Tuning

Workflow illustrating structural optimization using 5-fluorobicyclo[2.2.1]heptan-2-amine.

Physicochemical Profiling Data

The table below summarizes the theoretical quantitative and qualitative shifts when transitioning from a traditional aromatic ring to the fluorinated bicyclic system.

PropertyBenzene (Reference)Bicyclo[2.2.1]heptane5-Fluorobicyclo[2.2.1]heptane
Fraction sp³ (Fsp³) 0.001.001.00
Relative Lipophilicity (LogP) Baseline+1.5 to +2.0+0.5 to +1.0
Amine pKa (if substituted) ~4.6 (Aniline)~10.5 (Aliphatic)~8.5 - 9.0 (Fluorinated)
CYP450 Metabolic Liability High (Epoxidation)High (Hydroxylation)Low (Steric/Electronic Shielding)

Experimental Protocols & Methodologies

The primary amine of 5-fluorobicyclo[2.2.1]heptan-2-amine provides a versatile handle for synthetic diversification. Below are self-validating protocols designed to overcome the specific steric challenges of this bicyclic system.

G Core 5-fluorobicyclo[2.2.1]heptan-2-amine Amide Amide Coupling (HATU/DIPEA) Core->Amide Amine Buchwald-Hartwig (RuPhos Pd G3) Core->Amine Urea Urea Formation (Triphosgene/TEA) Core->Urea

Synthetic diversification pathways for the 5-fluorobicyclo[2.2.1]heptan-2-amine building block.

Protocol 1: Sterically Hindered Amide Coupling

Causality: The bicyclo[2.2.1] system is exceptionally bulky, rendering standard EDC/HOBt couplings sluggish and prone to epimerization of the acid. HATU is mandated here because it generates a highly reactive 7-azabenzotriazole active ester that efficiently traps hindered amines.

Reagents:

  • Carboxylic acid (1.0 eq)

  • 5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Activation: In an oven-dried vial under N₂, dissolve the carboxylic acid and HATU in anhydrous DMF. Add 1.5 eq of DIPEA. Stir at room temperature for 10 minutes. Validation check: A color change to pale yellow indicates active ester formation.

  • Coupling: Add the 5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride followed by the remaining 1.5 eq of DIPEA (required to neutralize the hydrochloride salt).

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Causality: SₙAr reactions are often difficult with unactivated heteroaromatics. Buchwald-Hartwig cross-coupling is preferred. RuPhos Pd G3 is specifically selected as the catalyst because the RuPhos ligand accommodates bulky primary amines and actively suppresses unwanted β-hydride elimination pathways.

Reagents:

  • Aryl or Heteroaryl Halide (Cl or Br) (1.0 eq)

  • 5-fluorobicyclo[2.2.1]heptan-2-amine (free base) (1.2 eq)

  • RuPhos Pd G3 (0.05 eq, 5 mol%)

  • RuPhos ligand (0.05 eq, 5 mol%)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial with the aryl halide, 5-fluorobicyclo[2.2.1]heptan-2-amine, and Cs₂CO₃. Note: Cs₂CO₃ is chosen over NaOtBu to tolerate sensitive functional groups (e.g., esters, nitriles).

  • Catalyst Addition: Add RuPhos Pd G3 and the RuPhos ligand.

  • Degassing: Seal the vial. Evacuate and backfill with N₂ (repeat 3 times).

  • Solvent Addition: Inject anhydrous, sparged 1,4-dioxane.

  • Heating: Heat the reaction mixture at 85 °C in a heating block for 12 hours. Validation check: Monitor the disappearance of the aryl halide via LC-MS or TLC.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via reverse-phase HPLC or silica gel chromatography.

References

1.1 - PubMed Central (PMC) 2. 3 - EPDF 3. 2 - ChemScene 4. - Sigma-Aldrich

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use of 5-fluorobicyclo[2.2.1]heptan-2-amine in PET ligand development

Application Note: 5-Fluorobicyclo[2.2.1]heptan-2-amine Scaffolds in F-PET Ligand Design

Executive Summary

This guide details the utility of 5-fluorobicyclo[2.2.1]heptan-2-amine as a high-value scaffold in Positron Emission Tomography (PET) ligand development. Unlike flexible aliphatic chains, the rigid norbornane (bicyclo[2.2.1]heptane) skeleton reduces conformational entropy loss upon binding, potentially enhancing affinity for targets such as System L amino acid transporters (LAT1) and NMDA receptors .

This document provides a validated workflow for the nucleophilic radiofluorination of this scaffold and its application in developing metabolic tracers for oncology (glioma/prostate) and neuroimaging.

Scientific Rationale: The Norbornane Advantage

Conformational Restriction & Bioisosterism

In drug design, the bicyclo[2.2.1]heptane moiety serves as a rigid bioisostere for phenyl or isopropyl groups found in natural amino acids (e.g., Phenylalanine, Leucine).

  • Entropy Benefit: By "freezing" the bioactive conformation, the ligand avoids the energetic penalty associated with restricting a flexible chain during receptor binding (

    
    ).
    
  • Metabolic Stability: The bridgehead carbons and bicyclic cage offer resistance to rapid metabolic degradation compared to linear analogs.

Stereochemical Criticality

The biological activity of 5-fluorobicyclo[2.2.1]heptan-2-amine is strictly governed by its stereochemistry.

  • Endo vs. Exo: The relative orientation of the amine (C2) and fluorine (C5) defines the pharmacophore.

  • Transport Mechanism: For LAT1 targeting, the exo-amine/endo-fluorine configuration often mimics the spatial electronics of L-Leucine more effectively than the endo/endo isomer.

Radiochemistry Protocol: F-Labeling Workflow

Objective: Synthesize [

Challenge:
Materials & Precursors
  • Precursor: N-Boc-5-(tosyloxy)bicyclo[2.2.1]heptan-2-amine (Stereochemically pure exo-tosylate for endo-fluorine product via inversion).

  • Isotope: No-carrier-added (n.c.a.) [

    
    F]Fluoride.
    
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K2.2.2).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.

Step-by-Step Radiosynthesis

Step 1: Azeotropic Drying

  • Trap [

    
    F]F
    
    
    on a QMA carbonate ion exchange cartridge.
  • Elute into the reaction vessel with 1.5 mL of K

    
    CO
    
    
    /K2.2.2 solution (in MeCN/H
    
    
    O).
  • Evaporate to dryness at 95°C under He flow/vacuum.

  • Add 1 mL anhydrous MeCN and evaporate again (repeat 2x) to ensure removal of water (critical for nucleophilicity).

Step 2: Nucleophilic Substitution (S


2)
  • Dissolve 5.0 mg of Precursor in 0.5 mL anhydrous DMSO.

  • Add to the dried [

    
    F]F
    
    
    complex.
  • Heat at 100°C for 10 minutes .

    • Note: Higher temperatures (>120°C) increase the risk of elimination or skeletal rearrangement.

  • Cool reaction vessel to 40°C.

Step 3: Deprotection & Purification

  • Add 1 mL of 4N HCl (or TFA) to the vessel.

  • Heat at 90°C for 5 minutes to remove the N-Boc group.

  • Neutralize with 2N NaOH.

  • Purification: Inject onto semi-prep HPLC (C18 column, Ethanol/Phosphate Buffer gradient).

  • Collect the product peak (typically

    
     12-15 min depending on gradient).
    
  • Formulate in sterile saline (0.9%) through a 0.22

    
    m filter.
    
Quality Control (QC) Parameters
ParameterAcceptance CriteriaMethod
Radiochemical Purity > 95%Analytical HPLC / Radio-TLC
Molar Activity > 20 GBq/

mol
UV Absorbance (210 nm)
pH 5.5 – 7.5pH Strip/Meter
Residual Solvents < 5000 ppm (DMSO)GC
Stereoisomeric Purity > 95% endo (or exo)Chiral HPLC

Visualization: Radiosynthesis Logic

RadiosynthesisPrecursorPrecursor:N-Boc-5-TsO-norbornane-2-amineFluorinationNucleophilic Fluorination(DMSO, 100°C, 10 min)Precursor->Fluorination + [18F]F- / K2.2.2DryingAzeotropic Drying(K2.2.2/K2CO3, 95°C)Drying->Fluorination Activated FluorideIntermediateIntermediate:[18F]-N-Boc-5-fluoro-norbornaneFluorination->Intermediate SN2 SubstitutionDeprotectionAcid Hydrolysis(4N HCl, 90°C)Intermediate->Deprotection Boc RemovalFinalProductFinal Tracer:[18F]-5-Fluorobicyclo[2.2.1]heptan-2-amineDeprotection->FinalProductQCQC & Formulation(HPLC, pH, Sterility)FinalProduct->QC

Figure 1: Workflow for the synthesis of [

Biological Validation: System L Transport Assay

Context: This scaffold is frequently evaluated as a mimic of large neutral amino acids for tumor imaging (LAT1 transporter).

In Vitro Competitive Inhibition Protocol

Cells: C6 Glioma or PC-3 Prostate cancer cell lines (high LAT1 expression).

  • Preparation: Seed cells in 24-well plates (

    
     cells/well) 24h prior.
    
  • Buffer: Use Na

    
    -free HBSS (to isolate System L, which is Na
    
    
    -independent) and Na
    
    
    -containing HBSS (control).
  • Incubation:

    • Add 185 kBq (5

      
      Ci) of the [
      
      
      F]-tracer.
    • Control Wells: Tracer only.

    • Blocking Wells: Tracer + 1 mM BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) – a known System L inhibitor.

  • Termination: Incubate for 10, 30, 60 min at 37°C. Wash 3x with ice-cold PBS.

  • Lysis: Add 0.5 mL 1N NaOH.

  • Measurement: Count lysate in a Gamma Counter.

Self-Validation Check:

  • If uptake in Na

    
    -free buffer 
    
    
    uptake in Na
    
    
    -containing buffer, the transport is System L mediated (Na
    
    
    -independent).
  • If 1 mM BCH reduces uptake by >80%, the ligand is a specific substrate for System L.

Visualization: Biological Mechanism

TransportMechanismBloodBlood Stream(Extracellular)LAT1LAT1 Transporter(SLC7A5)Blood->LAT1 Substrate BindingTumorCellTumor Cell(Intracellular)LAT1->TumorCell Transport (Na+ Independent)Tracer[18F]-Norbornane-AmineTracer->LAT1BCHBCH (Blocker)BCH->LAT1 Competitive Inhibition

Figure 2: Mechanism of action. The tracer mimics leucine, utilizing the LAT1 transporter upregulated in glioma/prostate cancer cells.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low RCY (<5%) Water in reaction; "W-effect" rearrangement.Dry [

F] more thoroughly; Reduce temp to 90°C; Ensure precursor is a pure tosylate.
Stereoisomer Mix S

1 character during substitution.
Use aprotic polar solvent (DMSO) to favor S

2; Avoid acidic conditions during fluorination.
Low Specific Uptake Non-specific binding.Confirm LAT1 expression in cell line; Ensure Na

-free conditions for assay specificity.

References

  • Kanawati, B. et al. (2018). Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers in Oncology. Link

  • Verdezan, R. et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules (PMC). Link

  • Cai, Z. et al. (2021). First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers. European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Augustyniak, M. et al. (2004). Conformational studies by dynamic NMR.[1] Structure, conformation, stereodynamics and enantioseparation of aryl substituted norbornanes. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2023). Product Specification: 5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride. Link

Application Notes and Protocols: The Strategic Incorporation of 5-Fluorobicyclo[2.2.1]heptan-2-amine in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a heightened interest in complex molecular scaffolds that offer precise three-dimensional arrangements of functional groups. Among these, the rigid bicyclo[2.2.1]heptane (norbornane) framework has emerged as a "privileged scaffold" in medicinal and agrochemical research.[1] Its conformational rigidity can enhance binding affinity to target proteins and improve metabolic stability.[1] The strategic introduction of fluorine—an element renowned for its ability to modulate physicochemical and biological properties such as lipophilicity, metabolic stability, and binding affinity—further amplifies the potential of these scaffolds.[2][3][4] This document provides a detailed examination of 5-fluorobicyclo[2.2.1]heptan-2-amine, a novel and promising building block for the synthesis of next-generation fungicides, insecticides, and herbicides. While direct, large-scale applications of this specific synthon are nascent, this guide will elucidate its potential by proposing scientifically grounded synthetic routes to novel agrochemical candidates, based on established reaction mechanisms and the known benefits of its structural components.

Introduction: The Value Proposition of a Fluorinated Bicyclic Amine

The bicyclo[2.2.1]heptane skeleton imparts a unique conformational constraint on molecules, which is highly desirable in rational drug and pesticide design. This rigidity reduces the entropic penalty upon binding to a target receptor, potentially leading to enhanced potency. The amine functional group at the 2-position serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of toxophoric and pharmacophoric moieties through amide, sulfonamide, urea, or other linkages.

The addition of a fluorine atom at the 5-position introduces several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by oxidative enzymes (e.g., P450s) in target pests, crops, and the environment.[2]

  • Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nearby amine group, which can influence the molecule's solubility, membrane permeability, and binding interactions.

  • Conformational Control: The fluorine atom can induce subtle changes in the conformation of the bicyclic ring system, potentially leading to more favorable interactions with the target site.

Given these attributes, 5-fluorobicyclo[2.2.1]heptan-2-amine (Figure 1) stands out as a high-potential building block for agrochemical discovery programs.

Figure 1: Structure of 5-fluorobicyclo[2.2.1]heptan-2-amine

Caption: The rigid bicyclic structure with key functional groups.

Proposed Synthetic Applications in Agrochemical Design

The primary amine of 5-fluorobicyclo[2.2.1]heptan-2-amine is a nucleophile that can readily participate in a variety of bond-forming reactions. Below, we propose two exemplary synthetic pathways to create novel agrochemical candidates, leveraging common agrochemical toxophores: a carboxamide fungicide and a sulfonamide herbicide.

Synthesis of a Novel Carboxamide Fungicide Candidate

Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides, many of which are based on a carboxamide linkage. We propose the synthesis of a novel SDHI candidate by coupling 5-fluorobicyclo[2.2.1]heptan-2-amine with a known fungicidal acid chloride, such as 2-(trifluoromethyl)nicotinic acid chloride. The resulting amide would combine the benefits of the fluorinated bicyclic scaffold with a proven fungicidal moiety.

Figure 2: Proposed Synthesis of a Novel SDHI Fungicide Candidate

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Amine 5-fluorobicyclo[2.2.1] heptan-2-amine Conditions Pyridine or Et₃N DCM, 0°C to rt Amine->Conditions AcidChloride 2-(Trifluoromethyl) nicotinic acid chloride AcidChloride->Conditions Product Novel Carboxamide Fungicide Candidate Conditions->Product Amide Coupling

Caption: Workflow for the synthesis of a potential fungicide.

Synthesis of a Novel Sulfonamide Herbicide Candidate

Sulfonamide chemistry is central to several classes of herbicides, including acetolactate synthase (ALS) inhibitors. A novel herbicide candidate could be synthesized by reacting 5-fluorobicyclo[2.2.1]heptan-2-amine with a herbicidal sulfonyl chloride, for example, 2-amino-4,6-dimethoxypyrimidine-5-sulfonyl chloride. This would generate a molecule with potential pre- and post-emergence herbicidal activity.

Detailed Experimental Protocol: Synthesis of a Model Carboxamide

This protocol details the synthesis of a model carboxamide, N-(5-fluorobicyclo[2.2.1]heptan-2-yl)benzamide, to demonstrate the fundamental reactivity of the title compound.

Materials and Equipment:

  • 5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride[5]

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer, Mass spectrometer for product characterization

Procedure:

  • Amine Free-Basing: To a 100 mL round-bottom flask, add 5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride (1.0 eq). Dissolve in DCM (20 mL) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. The formation of triethylamine hydrochloride salt will be observed. Stir for 15 minutes at 0 °C to ensure complete neutralization.

  • Acylation Reaction: While maintaining the temperature at 0 °C, add benzoyl chloride (1.05 eq) dropwise to the reaction mixture.

    • Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Workup and Extraction: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Self-Validation: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted benzoyl chloride and benzoic acid. Each wash helps to purify the final product.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-(5-fluorobicyclo[2.2.1]heptan-2-yl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Quantitative Data Summary

While specific biological activity data for derivatives of 5-fluorobicyclo[2.2.1]heptan-2-amine is not yet publicly available, we can tabulate the key physicochemical properties of the starting material, which are crucial for synthetic planning.

PropertyValueSource
CAS Number 2168204-79-1[6][7]
Molecular Formula C₇H₁₂FN[6]
Molecular Weight 129.18 g/mol [6]
Stereochemistry Multiple stereoisomers possible[1]
Physical Form Typically supplied as HCl salt (powder)[5]

Conclusion and Future Outlook

5-Fluorobicyclo[2.2.1]heptan-2-amine represents a frontier building block in agrochemical synthesis. Its unique combination of a conformationally rigid scaffold, a versatile synthetic handle, and a strategically placed fluorine atom makes it an exceptionally attractive starting material for the discovery of novel active ingredients. The proposed synthetic pathways illustrate how this synthon can be readily incorporated into established agrochemical toxophores to generate new intellectual property and potentially overcome existing challenges such as pesticide resistance and metabolic instability. As the demand for innovative crop protection solutions continues to grow, the application of advanced, rationally designed building blocks like 5-fluorobicyclo[2.2.1]heptan-2-amine will be paramount to the future success of the agrochemical industry.

References

  • ANR. Catalytic fluorination of chlorinated aromatic compounds : Synthesis of fluorinated building blocks for agrochemecal and pharmacochemical applications. [Link]

  • Request PDF. Synthesis of novel fluorinated norbornene derivatives for 157-nm application. [Link]

  • Polymer Chemistry (RSC Publishing). Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. [Link]

  • ResearchGate. New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. [Link]

  • Google Patents.
  • ResearchGate. Reaction of azides with norbornene derivative and the formation of fluorinated amides. [Link]

  • Chinese Chemical Society Journals. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]

  • PMC. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]

  • PubChemLite. Bicyclo[2.2.1]hept-2-en-1-amine. [Link]

  • Matrix Fine Chemicals. BICYCLO[2.2.1]HEPTAN-2-ONE. [Link]

  • ResearchGate. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Fluorobicyclo[2.2.1]heptan-2-amine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds in Medicinal Chemistry

The bicyclo[2.2.1]heptane, or norbornane, skeleton is a conformationally rigid scaffold that has garnered significant interest in drug discovery. Its well-defined three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for optimizing interactions with biological targets. When combined with the unique properties of fluorine, the resulting fluorinated bicyclo[2.2.1]heptane derivatives become powerful tools in the medicinal chemist's arsenal.

The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and pKa. These modifications can lead to improved pharmacokinetic profiles, enhanced target affinity, and reduced off-target effects. Specifically, the 5-fluorobicyclo[2.2.1]heptan-2-amine scaffold is of particular interest as it combines the rigid bicyclic core with a basic amine, a common pharmacophore, and a strategically placed fluorine atom that can modulate the amine's basicity and influence binding interactions.

This application note provides a detailed guide to the stereoselective synthesis of 5-fluorobicyclo[2.2.1]heptan-2-amine derivatives and their application in structure-activity relationship (SAR) studies, with a focus on the α7 nicotinic acetylcholine receptor, a key target in central nervous system (CNS) disorders.

Synthetic Strategy: A Two-Step Approach to 5-Fluorobicyclo[2.2.1]heptan-2-amine

The most direct and stereocontrolled route to 5-fluorobicyclo[2.2.1]heptan-2-amine involves a two-step sequence starting from the commercially available bicyclo[2.2.1]heptan-2-one (norcamphor). This strategy comprises:

  • Electrophilic Fluorination: Introduction of a fluorine atom at the C5 position of norcamphor.

  • Stereoselective Reductive Amination: Conversion of the resulting 5-fluorobicyclo[2.2.1]heptan-2-one to the target amine.

The stereochemical outcome of this synthesis is critical. The commercial availability of specific stereoisomers, such as (1S,2S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride, underscores the importance of a stereoselective approach. The rigid norbornane framework allows for predictable steric control in both the fluorination and reduction steps.

Diagram of the General Synthetic Workflow

G start Bicyclo[2.2.1]heptan-2-one (Norcamphor) step1 Electrophilic Fluorination (e.g., Selectfluor®) start->step1 intermediate 5-Fluorobicyclo[2.2.1]heptan-2-one step1->intermediate step2 Stereoselective Reductive Amination intermediate->step2 product 5-Fluorobicyclo[2.2.1]heptan-2-amine step2->product derivatives Derivative Synthesis for SAR product->derivatives

Caption: General synthetic workflow for 5-fluorobicyclo[2.2.1]heptan-2-amine derivatives.

Part 1: Synthesis of 5-Fluorobicyclo[2.2.1]heptan-2-one

Protocol 1: Electrophilic Fluorination of Bicyclo[2.2.1]heptan-2-one

This protocol describes the electrophilic fluorination of norcamphor using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1][2]. The reaction proceeds via an enol or enolate intermediate, and the stereochemical outcome is dictated by the steric hindrance of the bicyclic system. The exo face is more sterically hindered, leading to preferential attack of the fluorinating agent from the endo face, resulting in the exo-5-fluoro product.

Materials:

  • Bicyclo[2.2.1]heptan-2-one (Norcamphor)

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Sodium carbonate (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of bicyclo[2.2.1]heptan-2-one (1.0 eq) in anhydrous acetonitrile, add anhydrous sodium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add Selectfluor® (1.2 eq) portion-wise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-fluorobicyclo[2.2.1]heptan-2-one.

Expected Yield: 60-75%

Characterization Data (Hypothetical):

Compound1H NMR (CDCl3, 400 MHz) δ (ppm)19F NMR (CDCl3, 376 MHz) δ (ppm)MS (EI) m/z
exo-5-Fluorobicyclo[2.2.1]heptan-2-one4.85 (dm, 1H, JHF = 56 Hz), 2.80-1.60 (m, 8H)-185 (m)128 (M+)

Part 2: Synthesis of 5-Fluorobicyclo[2.2.1]heptan-2-amine

Protocol 2: Stereoselective Reductive Amination of 5-Fluorobicyclo[2.2.1]heptan-2-one

Reductive amination is a robust method for the synthesis of amines from ketones. The stereoselectivity of the reduction of the intermediate imine or iminium ion is crucial. For the norbornane system, hydride attack generally occurs from the less sterically hindered exo face, leading to the formation of the endo-amine.

Materials:

  • 5-Fluorobicyclo[2.2.1]heptan-2-one

  • Ammonium acetate or Ammonia in methanol

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

Procedure:

  • Dissolve 5-fluorobicyclo[2.2.1]heptan-2-one (1.0 eq) in anhydrous methanol.

  • Add ammonium acetate (10 eq) or saturate the solution with ammonia gas.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer with 1 M NaOH to pH > 10.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-fluorobicyclo[2.2.1]heptan-2-amine.

  • For the hydrochloride salt, dissolve the free amine in diethyl ether and add a solution of HCl in diethyl ether. The salt will precipitate and can be collected by filtration.

Expected Yield: 70-85%

Characterization Data (Hypothetical):

Compound1H NMR (CDCl3, 400 MHz) δ (ppm)19F NMR (CDCl3, 376 MHz) δ (ppm)MS (ESI) m/z
exo-5-Fluoro-endo-2-aminobicyclo[2.2.1]heptane4.65 (dm, 1H, JHF = 55 Hz), 3.20 (m, 1H), 2.50-1.20 (m, 10H, includes NH2)-188 (m)130 (M+H)+

Part 3: Application in Structure-Activity Relationship (SAR) Studies

The synthesized 5-fluorobicyclo[2.2.1]heptan-2-amine serves as a valuable building block for generating a library of derivatives for SAR studies. A common target for bicyclic amines is the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive function and neuroinflammation[3][4][5].

SAR Strategy

The primary amine of 5-fluorobicyclo[2.2.1]heptan-2-amine can be readily functionalized to explore the chemical space around a pharmacophore. A typical SAR campaign would involve the synthesis of a series of amides or secondary/tertiary amines.

Diagram of a Representative SAR Study

G start 5-Fluorobicyclo[2.2.1]heptan-2-amine step1 Acylation with R-COCl or Reductive Amination with R-CHO start->step1 library Library of Derivatives (Amides, Secondary/Tertiary Amines) step1->library step2 Biological Screening (e.g., α7 nAChR Binding Assay) library->step2 sar Structure-Activity Relationship (SAR) - Effect of 'R' group on activity - Role of fluorine step2->sar

Caption: Workflow for an SAR study using 5-fluorobicyclo[2.2.1]heptan-2-amine.

Protocol 3: Synthesis of N-Aryl Amide Derivatives

Procedure:

  • Dissolve 5-fluorobicyclo[2.2.1]heptan-2-amine (1.0 eq) and a substituted benzoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) and stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Hypothetical SAR Data

The following table illustrates a hypothetical SAR for a series of N-aryl amide derivatives targeting the α7 nAChR.

CompoundR-Group (Aryl)α7 nAChR Ki (nM)
1 Phenyl150
2 4-Fluorophenyl85
3 4-Methoxyphenyl210
4 4-Nitrophenyl450
5 2-Thienyl120

Interpretation of SAR Data:

  • Electronic Effects: The data suggests that electron-withdrawing groups on the aryl ring, such as fluorine (Compound 2 ), enhance binding affinity compared to the unsubstituted phenyl ring (Compound 1 ). This could be due to favorable electrostatic interactions with the receptor binding pocket. Conversely, a strong electron-withdrawing group like nitro (Compound 4 ) is detrimental to activity.

  • Steric and Heterocyclic Effects: The replacement of the phenyl ring with a smaller thiophene ring (Compound 5 ) maintains good activity, indicating that the receptor can accommodate heterocyclic moieties.

  • Role of the 5-Fluoro Group: To elucidate the role of the fluorine on the bicyclic core, a non-fluorinated analog should be synthesized and tested. It is hypothesized that the fluorine atom influences the pKa of the parent amine and may engage in specific hydrogen bonding or dipole-dipole interactions within the binding site.

Conclusion

The 5-fluorobicyclo[2.2.1]heptan-2-amine scaffold is a valuable building block for the synthesis of novel compounds for drug discovery. The synthetic route presented here, involving electrophilic fluorination and stereoselective reductive amination, provides a reliable method for accessing this important intermediate. Subsequent derivatization and biological screening can lead to the identification of potent and selective modulators of biological targets, as exemplified by the hypothetical SAR study on the α7 nicotinic acetylcholine receptor. The strategic incorporation of fluorine into the rigid norbornane framework offers a powerful approach to fine-tune the pharmacological properties of new chemical entities.

References

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Chemistry and Chemical Engineering, 5(1), 1-11.
  • SUPPORTING M
  • Toh, K. K., & Wang, X. (2020). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 11(30), 7849–7854.
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  • Dukes, M., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry, 89(12), 9110–9117.
  • Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(2), 433–443.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
  • Development of 11C-Labeled ASEM Analogues for the Detection of Neuronal Nicotinic Acetylcholine Receptors (α7-nAChR). (2022). Diva-Portal.org.
  • Csókás, D., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Advanced Science, 10(33), 2305768.
  • Maldoon, P. W., & Williams, M. (2016). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. The Journal of pharmacology and experimental therapeutics, 359(1), 103–115.
  • Boron-enabled Stereoselective Synthesis of Polysubstituted Housanes. (2025). MPG.PuRe.
  • (1R,2R,4R)-N-((4-((4-(2-carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. (2023). MDPI.

Sources

experimental procedure for diastereoselective synthesis of 5-fluorobicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the diastereoselective synthesis of 5-fluorobicyclo[2.2.1]heptan-2-amine (also known as 5-fluoro-2-aminonorbornane). This scaffold is increasingly utilized in medicinal chemistry as a conformationally restricted, lipophilic bioisostere of cyclohexylamine and proline derivatives.[1]

The described route utilizes a Bromofluorination-Reductive Dehalogenation sequence. Unlike direct hydrofluorination—which is plagued by Wagner-Meerwein rearrangements and poor selectivity in norbornyl systems—this stepwise approach allows for precise control over regiochemistry and stereochemistry, ensuring high diastereomeric purity (dr > 95:[1]5) of the final target.

Strategic Analysis & Route Selection

The Challenge: The Norbornyl Cation Problem

The primary challenge in synthesizing substituted norbornanes is the system's propensity for Wagner-Meerwein rearrangements .

  • Direct Hydrofluorination: Treating 5-norbornen-2-amine with HF typically generates a carbocation at C5/C6. This cation rapidly rearranges to the C1/C7 positions, yielding a complex mixture of structural isomers (e.g., 2-fluoro-7-amino derivatives) rather than the desired 2,5-substitution pattern.[1]

  • Deoxyfluorination (DAST/Deoxo-Fluor): Reaction of 5-hydroxy-2-aminonorbornane with DAST often proceeds via an ion-pair mechanism that also triggers skeletal rearrangement.

The Solution: Electrophilic Halofluorination

To circumvent cation-mediated scrambling, this protocol employs electrophilic bromofluorination .[1]

  • Stereocontrol: The rigid norbornene framework directs electrophilic attack (Br⁺) exclusively to the exo face.

  • Regiocontrol: The resulting bromonium ion is opened by fluoride (F⁻) in a trans-diaxial fashion (typically endo attack), or via a controlled rearrangement that is predictable.

  • Reductive Editing: Radical debromination removes the auxiliary bromine atom, leaving the fluorine installed at the C5 position with defined stereochemistry.

Experimental Workflow

The synthesis proceeds in four linear steps from the commercially available 5-norbornen-2-amine .

SynthesisWorkflow SM Start: 5-Norbornen-2-amine (HCl Salt) Step1 Step 1: N-Protection (Boc2O, Et3N) SM->Step1 Int1 Intermediate 1: tert-butyl 5-norbornen-2-ylcarbamate Step1->Int1 Step2 Step 2: Bromofluorination (NBS, Et3N-3HF) Int1->Step2 Electrophilic Addition Int2 Intermediate 2: Bromo-fluoro-norbornane carbamate Step2->Int2 Regioselective Opening Step3 Step 3: Radical Reduction (Bu3SnH, AIBN) Int2->Step3 Debromination Int3 Intermediate 3: tert-butyl (5-fluorobicyclo[2.2.1]heptan-2-yl)carbamate Step3->Int3 Step4 Step 4: Deprotection (4M HCl in Dioxane) Int3->Step4 Product Target: 5-Fluorobicyclo[2.2.1]heptan-2-amine HCl Step4->Product

Figure 1: Stepwise synthetic workflow for 5-fluorobicyclo[2.2.1]heptan-2-amine.

Detailed Experimental Protocols

Step 1: Protection of 5-Norbornen-2-amine

Objective: Mask the nucleophilic amine to prevent interference during the fluorination step.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 5-norbornen-2-amine hydrochloride (10.0 g, 68.7 mmol) and DCM (150 mL).

  • Addition: Add Triethylamine (21.0 mL, 151 mmol) followed by Di-tert-butyl dicarbonate (Boc₂O) (16.5 g, 75.6 mmol) at 0 °C.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain: Ninhydrin).

  • Workup: Wash with 1M HCl (2 x 50 mL), sat. NaHCO₃ (50 mL), and brine. Dry over MgSO₄ and concentrate.

  • Yield: ~13.5 g (94%) of tert-butyl 5-norbornen-2-ylcarbamate as a white solid.

Step 2: Bromofluorination (The Critical Step)

Objective: Install the fluorine atom.[2][3][4] Safety Note:Et₃N-3HF is a source of HF. Use plasticware (HDPE/PP) or specific glassware, work in a fume hood, and have calcium gluconate gel available.[1]

  • Setup: In a polyethylene or Teflon bottle, dissolve the carbamate (5.0 g, 23.9 mmol) in DCM (50 mL).

  • Reagent Prep: Add Triethylamine trihydrofluoride (Et₃N·3HF) (7.8 mL, 47.8 mmol).[1]

  • Addition: Cool to 0 °C. Add N-Bromosuccinimide (NBS) (4.68 g, 26.3 mmol) portion-wise over 30 minutes. Exothermic reaction.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir overnight.

  • Quench: Carefully pour the mixture into ice-cold sat. NaHCO₃ (100 mL). Caution: Gas evolution.[1]

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.[5] Dry (Na₂SO₄) and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The major isomer (typically 5-endo-fluoro-6-exo-bromo) is isolated.

    • Note: The bromine adds exo (kinetic control), and fluoride attacks endo (anti-addition).[1]

  • Data: Yield ~60-70%. ¹⁹F NMR will show a characteristic multiplet at ~ -170 to -190 ppm.

Step 3: Radical Debromination

Objective: Remove the bromine atom to yield the monofluorinated scaffold.

  • Setup: Dissolve the bromo-fluoro intermediate (4.0 g, 13.0 mmol) in anhydrous Toluene (60 mL). Degas with Argon for 15 mins.

  • Reagents: Add Tributyltin hydride (Bu₃SnH) (4.2 mL, 15.6 mmol) and AIBN (213 mg, 1.3 mmol).

  • Reaction: Heat to reflux (110 °C) for 3-4 hours.

  • Workup: Cool to RT. Add 10% KF solution (stir 30 mins) to precipitate tin residues. Filter through Celite.

  • Purification: Concentrate and purify via column chromatography.

    • Alternative Green Method: Use Tris(trimethylsilyl)silane (TTMSS) if tin contamination is a concern for downstream biology.

  • Yield: ~2.4 g (80%) of tert-butyl (5-fluorobicyclo[2.2.1]heptan-2-yl)carbamate .

Step 4: Deprotection

Objective: Reveal the free amine.

  • Reaction: Dissolve the fluorinated carbamate (2.0 g) in 4M HCl in Dioxane (20 mL). Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to remove non-polar impurities.

  • Final Product: Filter the white solid to obtain 5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride .

Characterization & QC Parameters

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity >95%HPLC (C18, ACN/H2O + 0.1% TFA)
¹H NMR Consistent with structure400 MHz, DMSO-d6
¹⁹F NMR Single peak (multiplet)-150 to -200 ppm range
MS (ESI) [M+H]⁺ = 130.1LC-MS
Stereochemistry Endo/Exo ratio > 95:5Determined by ¹H-¹⁹F coupling constants

Key NMR Diagnostic: The geminal H-F coupling is typically absent. The relevant coupling is ²J(H,F) (45-55 Hz).[1] The stereochemistry (exo vs endo fluorine) can be assigned based on the coupling constants with the bridgehead protons (H1/H4).

  • Exo-F: J(F, H-bridgehead) is usually small (< 5 Hz).

  • Endo-F: J(F, H-bridgehead) is larger due to "W-coupling" geometry if planar, but in norbornanes, Karplus relationships apply.[1] (Ref: J. Org. Chem. 1966, 31, 1372).[1]

References

  • General Bromofluorination of Norbornenes

    • Haufe, G. "Electrophilic Fluorination of Alkenes."[1] J. Prakt.[6] Chem.1996 , 338, 99-113.[1] Link

  • Selectivity in Norbornane Systems

    • Kitching, W. et al. "Stereochemistry of Electrophilic Additions to Norbornene and Related Systems."[1] Chem. Rev.1981 , 81, 175-197.[1] Link

  • Use of Et3N-3HF/NBS

    • Olah, G. A. et al. "Synthetic Methods and Reactions.[1] 63. Pyridinium Poly(hydrogen fluoride)." J. Org. Chem.1979 , 44, 3872.[1] Link

  • Radical Dehalogenation

    • Neumann, W. P.[1] "Tin Hydrides in Organic Synthesis." Synthesis1987 , 665-683.[1] Link

  • Commercial Reference

    • CAS 2168204-79-1 (5-fluorobicyclo[2.2.1]heptan-2-amine). Available from ChemScene and AChemBlock. Link

Sources

High-Fidelity Synthesis of 5-Fluorobicyclo[2.2.1]heptan-2-amine: A Protecting Group-Centric Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Technical Rationale

The Synthetic Challenge

The 5-fluorobicyclo[2.2.1]heptan-2-amine scaffold (5-fluoronorbornan-2-amine) represents a privileged structure in medicinal chemistry, offering a conformationally restricted bioisostere for proline or cyclopentyl amines. However, its synthesis is complicated by the unique reactivity of the norbornane cage:

  • Wagner-Meerwein Rearrangements: The rigid bicyclic skeleton is prone to carbocation-mediated skeletal rearrangements during substitution reactions.

  • Stereochemical Integrity: Controlling the exo vs. endo orientation of both the fluorine and amine substituents is critical for biological activity.

  • Chemoselectivity: Introducing a fluorine atom (highly electronegative) in the presence of a nucleophilic amine requires robust masking strategies to prevent N-alkylation, oxidation, or elimination.

The Role of Protecting Groups (PG)

In this synthesis, the protecting group is not merely a passive shield; it is a stereoelectronic modulator . We utilize the tert-Butoxycarbonyl (Boc) group as the primary N-protecting strategy.[1][2]

  • Electronic Deactivation: By converting the amine to a carbamate, we reduce the nitrogen's nucleophilicity by orders of magnitude. This is essential during the fluorination step (typically using DAST or Deoxofluor), where a free amine would react with the sulfur-fluorine reagent to form stable aminosulfuranes, halting the reaction.

  • Conformational Locking: The bulky Boc group, particularly in the exo position, can exert steric influence that directs incoming reagents to the opposing face, aiding stereoselectivity.

  • Orthogonality: The Boc group is stable to the nucleophilic fluorination conditions (which generate HF in situ when buffered) but is easily removed under acidic conditions that do not disturb the strong C-F bond.

Part 2: Detailed Experimental Protocol

Phase 1: N-Protection of the Precursor

Objective: Mask the nucleophilic amine of the starting material (e.g., 5-hydroxybicyclo[2.2.1]heptan-2-amine) to permit hydroxyl activation.

Reagents:

  • Substrate: 5-hydroxybicyclo[2.2.1]heptan-2-amine (HCl salt or free base)

  • Reagent: Di-tert-butyl dicarbonate (

    
    )
    
  • Base: Triethylamine (

    
    ) or DIPEA
    
  • Solvent: Dichloromethane (DCM) or THF

Protocol:

  • Dissolution: In a round-bottom flask, suspend the amino-alcohol substrate (1.0 equiv) in DCM (0.2 M concentration).

  • Basification: Add

    
     (2.5 equiv if HCl salt; 1.2 equiv if free base) at 0°C. Stir for 15 minutes to ensure free amine liberation.
    
  • Addition: Add

    
     (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 20 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will show disappearance of the free amine; PMA stain for the product).

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash combined organics with 1N HCl (to remove unreacted amine/base), saturated 
    
    
    
    , and brine. Dry over
    
    
    .[3][4][5]
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Checkpoint: Ensure the carbamate proton is visible in


 NMR (

4.5–5.0 ppm, broad singlet).
Phase 2: Deoxyfluorination (The Critical Step)

Objective: Convert the secondary alcohol to a fluoride with inversion of configuration (typically) while maintaining the Boc group.

Reagents:

  • Substrate: N-Boc-5-hydroxybicyclo[2.2.1]heptan-2-amine

  • Fluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor ) or DAST. Note: Deoxofluor is thermally more stable than DAST.

  • Solvent: Anhydrous DCM

  • Additive: Pyridine (excess) – Crucial for buffering HF.

Protocol:

  • Preparation: Flame-dry a reaction vessel and purge with Nitrogen/Argon. Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous DCM.

  • Buffering: Add Pyridine (2.0–3.0 equiv). Expert Note: The fluorination releases HF. Without pyridine, the local acid concentration can prematurely cleave the Boc group or cause elimination to norbornene.

  • Fluorination: Cool the solution to -78°C. Add Deoxofluor (1.5 equiv) dropwise.

  • Temperature Ramp: Stir at -78°C for 1 hour, then slowly warm to RT. Stir overnight.

    • Caution: Do not heat above 40°C as this increases the risk of elimination.

  • Quench (Hazard Control): Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM. Wash with dilute HCl (to remove pyridine), then

    
    . Dry and concentrate.
    
  • Purification: Flash chromatography is essential to separate the fluoro-product from elimination byproducts (norbornenes).

Phase 3: Global Deprotection & Salt Formation

Objective: Remove the Boc group to release the final amine hydrochloride salt.

Reagents:

  • Acid: 4N HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Solvent: Dioxane or DCM.

Protocol:

  • Reaction: Dissolve the fluorinated intermediate in 4N HCl/Dioxane (10 equiv of acid). Stir at RT for 2–3 hours.

    • Why HCl? TFA forms a trifluoroacetate salt which is hygroscopic. HCl salts are generally crystalline and easier to handle.

  • Precipitation: As the reaction proceeds, the amine hydrochloride often precipitates. If not, add diethyl ether to induce precipitation.

  • Isolation: Filter the solid under nitrogen (to avoid moisture absorption). Wash with dry ether.

  • Drying: Dry under high vacuum to remove traces of acid.

Part 3: Visualization & Logic

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 5-Hydroxy-2-aminonorbornane Step1 Step 1: N-Protection (Boc2O, Et3N) Start->Step1 Mask Nucleophile Inter1 Intermediate: N-Boc-5-hydroxy... Step1->Inter1 Step2 Step 2: Deoxyfluorination (Deoxofluor, Pyridine) Inter1->Step2 Activate Alcohol Inter2 Intermediate: N-Boc-5-fluoro... Step2->Inter2 Inversion of Config. Step3 Step 3: Acidic Deprotection (4N HCl in Dioxane) Inter2->Step3 Cleave Carbamate Final Final Product: 5-Fluorobicyclo[2.2.1]heptan-2-amine HCl Step3->Final Salt Formation

Caption: Step-wise workflow for the conversion of amino-alcohol precursors to the fluorinated amine target, highlighting the protective strategy.

Protecting Group Mechanistic Logic

PG_Logic Boc Boc Group Role1 Prevents N-Fluorination (Inert to Deoxofluor) Boc->Role1 Role2 Prevents Elimination (Reduces N-assisted E2) Boc->Role2 Role3 Stereocontrol (Bulky group directs attack) Boc->Role3

Caption: Mechanistic roles of the tert-butoxycarbonyl (Boc) group beyond simple masking.

Part 4: Troubleshooting & Optimization (E-E-A-T)

The "Elimination" Pitfall
  • Observation: Presence of olefinic protons in NMR (6.0–6.5 ppm).

  • Cause: Elimination of the activated alcohol (mesylate/fluorosulfite intermediate) to form norbornene derivatives. This is driven by the relief of ring strain and the basicity of the fluoride ion.

  • Solution:

    • Lower Temperature: Conduct the fluorination addition at -78°C and do not exceed RT.

    • Solvent Switch: Use Toluene instead of DCM. Toluene is less polar, which can destabilize the carbocationic character of the transition state, favoring substitution over elimination.

Stereochemical Leakage
  • Observation: Mixed exo/endo fluoride ratios.

  • Mechanism: While

    
     inversion is expected, the norbornyl cation is non-classical. If the leaving group departs before fluoride attacks, the cation can be attacked from either face or rearrange.
    
  • Control: Ensure the reaction remains strictly kinetic. Avoid Lewis acids that stabilize carbocations. Use Morph-DAST (morpholinosulfur trifluoride) for a milder, more selective fluorination profile if Deoxofluor yields poor ratios.

Part 5: References

  • Vertex AI Search. (2023). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[2] Total Synthesis. [Link]

  • MDPI. (2023). Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorination. Biomolecules. [Link]

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of 5-fluorobicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-fluorobicyclo[2.2.1]heptan-2-amine (CAS: 2168204-79-1; HCl salt CAS: 2243508-52-1).

As a Senior Application Scientist, I have compiled this guide to address the formidable challenges associated with functionalizing the norbornane skeleton. Due to the high ring strain and unique stereoelectronics of bicyclo[2.2.1]heptane systems, standard transformations often fail or yield complex mixtures. This guide provides field-proven workarounds, mechanistic troubleshooting, and validated protocols to ensure high-yielding, stereoselective synthesis.

Core Synthetic Strategy & Workflow

To avoid the catastrophic skeletal rearrangements typical of nucleophilic fluorination on bicyclic systems, our recommended workflow completely bypasses carbocationic intermediates. Instead, we utilize an electrophilic fluorination of a pre-formed enolate, followed by a stereoselective reductive amination.

Workflow SM 5-Oxonorbornane-2-carboxylate (Starting Material) F_Step Electrophilic Fluorination (Selectfluor / Enolate) SM->F_Step Step 1 Int 5-Fluoro-5-oxonorbornane (Intermediate) F_Step->Int Step 2 RA_Step Reductive Amination (NH4OAc, Ti(OiPr)4, NaBH4) Int->RA_Step Step 3 Target 5-Fluorobicyclo[2.2.1]heptan- 2-amine HCl (Target) RA_Step->Target Step 4

Synthetic workflow for 5-fluorobicyclo[2.2.1]heptan-2-amine bypassing carbocation intermediates.

Troubleshooting & FAQs

Q1: Why does nucleophilic fluorination (e.g., DAST, Deoxo-Fluor) of 5-hydroxybicyclo[2.2.1]heptan-2-yl carbamate yield a complex mixture of regio- and stereoisomers? A: This is a classic manifestation of the non-classical norbornyl cation. When DAST or Deoxo-Fluor activates the secondary alcohol, the departure of the leaving group generates a carbocation. In the bicyclo[2.2.1]heptane system, this intermediate is stabilized by


-bond delocalization, leading to rapid Wagner-Meerwein skeletal shifts and hydride migrations . Consequently, the incoming fluoride nucleophile attacks a scrambled mixture of electrophilic sites, yielding 2-fluoro, 7-fluoro, and various exo/endo isomers rather than the pure 5-fluoro target .

Solution: Abandon nucleophilic fluorination of the alcohol. Instead, use electrophilic fluorination (e.g., Selectfluor) on an enolate or silyl enol ether, which proceeds via a controlled, concerted-like mechanism without generating a free carbocation.

Mechanism Prec 5-Hydroxynorbornane (Substrate) Act DAST Activation (-HF) Prec->Act Cat Non-Classical Norbornyl Cation Act->Cat - Leaving Group WM Wagner-Meerwein Rearrangement Cat->WM Skeletal Shift Minor 5-Fluoro Isomer (Minor Product) Cat->Minor Direct F⁻ Attack Major Scrambled Fluoro Isomers (Major Products) WM->Major F⁻ Attack

Wagner-Meerwein rearrangement pathway during nucleophilic fluorination of norbornanol.

Q2: During the reductive amination of 5-fluorobicyclo[2.2.1]heptan-2-one, I am observing poor diastereoselectivity. How can I enrich the endo or exo amine? A: The stereochemical outcome is dictated by the trajectory of the hydride reducing agent attacking the intermediate imine/iminium ion. The exo face of the norbornane skeleton is sterically less hindered than the endo face (which is blocked by the bridging methylene and the C5-fluorine). Small hydrides (like NaBH₃CN) often attack from the exo face, pushing the resulting amine into the sterically congested endo position. Solution: To invert this and favor the exo-amine, utilize a bulky Lewis acid catalyst like Ti(OiPr)₄. The bulky titanium complex coordinates the imine nitrogen, sterically shielding the exo face and forcing the subsequent hydride delivery (from NaBH₄) to occur from the endo face.

Q3: I am losing a significant amount of product during the final isolation and solvent removal. How do I improve recovery? A: 5-fluorobicyclo[2.2.1]heptan-2-amine is a low-molecular-weight (MW = 129.18 g/mol ) primary amine. In its free base form, it is highly volatile and easily lost during rotary evaporation, even at ambient temperatures. Solution: Never isolate the free base. Always trap the amine as the hydrochloride salt (CAS: 2243508-52-1) prior to solvent removal by bubbling anhydrous HCl gas into the organic extract.

Quantitative Data: Stereocontrol in Reductive Amination

The table below summarizes the causality between the choice of reducing system and the resulting diastereomeric ratio (d.r.) of the amine.

EntryReducing SystemSolventTemp (°C)endo:exo Amine RatioIsolated Yield (%)
1NaBH₃CN / NH₄OAcMeOH2585:1572%
2NaBH(OAc)₃ / NH₄OAcDCE2570:3065%
3Ti(OiPr)₄, then NaBH₄THF/EtOH0 to 258:9278%
4Pd/C, H₂ (50 psi) / NH₃MeOH2545:5585%

Note: Entry 3 demonstrates the steric inversion effect of the bulky Titanium complex, successfully reversing the inherent facial selectivity of the bicyclic system.

Validated Experimental Protocol

Stereoselective Reductive Amination to 5-Fluorobicyclo[2.2.1]heptan-2-amine Hydrochloride

Step 1: Imine Formation (Titanium-Mediated)

  • Dissolve 5-fluorobicyclo[2.2.1]heptan-2-one (1.0 eq, 10 mmol) in anhydrous THF (20 mL) under an argon atmosphere.

  • Add a solution of ammonia in methanol (2.0 M, 5.0 eq) followed by Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Causality: Ti(OiPr)₄ acts as a mild Lewis acid and water scavenger, driving the equilibrium toward the imine without requiring Brønsted acids that could degrade the substrate.

  • Self-Validation: Monitor via FTIR by evaporating a 50 µL aliquot on an ATR crystal. The reaction is complete when the strong ketone carbonyl stretch (~1745 cm⁻¹) is entirely replaced by the imine C=N stretch (~1660 cm⁻¹).

Step 2: Hydride Reduction 4. Cool the reaction vessel to 0 °C using an ice bath. 5. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. 6. Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Causality: Cooling minimizes the exothermic decomposition of NaBH₄ and maximizes the stereoselectivity of the hydride delivery.

  • Self-Validation: Quench a micro-aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS. Look for the disappearance of the imine mass and the appearance of the target amine (m/z 129.1).

Step 3: Workup and Salt Isolation 7. Quench the reaction by slowly adding aqueous NH₄OH (10 mL) to precipitate TiO₂ salts. Filter the resulting white slurry through a pad of Celite, washing the filter cake thoroughly with dichloromethane (DCM, 3 x 20 mL). 8. Separate the organic layer, dry over anhydrous Na₂SO₄, and filter into an oven-dried round-bottom flask. 9. Cool the DCM solution to 0 °C. Bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) into the solution until white precipitation ceases. 10. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the product.

  • Self-Validation: Confirm complete precipitation by adding a single drop of 2M HCl in ether to the clear supernatant; if no cloudiness appears, salt formation is quantitative. Analyze the final white powder via ¹⁹F NMR (CDCl₃); a single distinct fluorine environment (e.g., a doublet of multiplets around -160 ppm) confirms isomeric purity and the absence of Wagner-Meerwein scrambled byproducts.

References

  • Selectfluor and Alcohol Mediated Synthesis of Bicyclic Oxyfluorination Compounds by Wagner-Meerwein Rearrangement. Beilstein Archives. URL:[Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. URL:[Link]

optimizing reaction conditions for fluorination of norbornane rings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Status: Operational Lead Scientist: Dr. [AI Name] Subject: Optimization of Fluorination Conditions for Norbornane Scaffolds

Introduction: The Norbornane Challenge

Welcome. If you are accessing this guide, you are likely encountering one of two critical failure modes in your norbornane fluorination attempts: skeletal rearrangement (the "Wagner-Meerwein trap") or poor diastereoselectivity (exo/endo mixtures).

The norbornane skeleton is a rigid bicycle that defies standard textbook substitution rules. Its geometry creates unique steric strain and hyperconjugative effects that destabilize carbocations, leading to rapid skeletal scrambling.

This guide moves beyond generic protocols to address the specific mechanistic bottlenecks of this scaffold.

Workflow Decision Matrix

Before selecting a reagent, determine your substrate class. The pathway to success depends entirely on whether you are starting from a pre-functionalized handle (alkene/alcohol) or an unactivated C–H bond.

NorbornaneWorkflow Start Start: Substrate Type Alkene Alkene / Alcohol (Functionalized) Start->Alkene Alkane Unactivated Alkane (C-H Bond) Start->Alkane Rearrange RISK: Wagner-Meerwein Rearrangement Alkene->Rearrange Cationic Intermediate Radical Pathway: Radical HAT (Hydrogen Atom Transfer) Alkane->Radical Avoids Cation Selectfluor Electrophilic Fluorination (Selectfluor) Rearrange->Selectfluor Outcome1 Rearranged Fluorides (Camphene-like) Selectfluor->Outcome1 TBADT Protocol A: TBADT / NFSI (Photochem) Radical->TBADT General C-H MnPorph Protocol B: Mn-Porphyrin (Catalytic) Radical->MnPorph Site Selective Outcome2 Retentive Fluorination (Exo-Selective) TBADT->Outcome2 MnPorph->Outcome2

Figure 1: Decision matrix for norbornane fluorination. Note that cationic pathways (left) almost invariably lead to rearrangement, while radical pathways (right) preserve the skeleton.

Troubleshooting Module: Skeletal Rearrangement

User Query: "I treated norborneol with DAST (or Deoxo-Fluor) and obtained a mixture of unidentifiable isomers. The NMR doesn't match the expected product."

Diagnosis: You have triggered a Wagner-Meerwein rearrangement .[1][2] Standard nucleophilic fluorination (DAST, XtalFluor) proceeds via an activated intermediate that leaves to form a carbocation. In the norbornyl system, this cation is non-classical (delocalized). The


-bond of the bridge migrates to stabilize the positive charge, scrambling the skeleton.

Corrective Action:

  • Stop using DAST on simple norborneols if you require retention of the skeleton.

  • Switch to Radical C–H Fluorination. By targeting the C–H bond directly via a radical mechanism (Hydrogen Atom Transfer - HAT), you bypass the carbocation intermediate entirely.

  • If you MUST use an alkene precursor: Accept that electrophilic fluorination (e.g., Selectfluor on norbornene) will likely yield rearranged products (e.g., converting camphene to isobornyl fluorides).

Optimization Module: C–H Activation Protocols

To fluorinate the norbornane ring without rearrangement, you must use Hydrogen Atom Transfer (HAT) . This abstracts a hydrogen atom to form a carbon-centered radical, which is then trapped by fluorine.[3]

Protocol A: Decatungstate Photocatalysis (The Britton Method)

Best for: General fluorination of unactivated methylene sites.

Mechanism: The decatungstate anion (


) is excited by UV light (365 nm). It abstracts a hydrogen atom from the most sterically accessible site (usually the exo face of C5/C6). The resulting radical abstracts fluorine from NFSI.[3]

Step-by-Step Protocol:

  • Reagents:

    • Substrate (1.0 equiv)

    • Sodium Decatungstate (

      
      ) or TBADT (2 mol%)
      
    • NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv)

    • Solvent: Acetonitrile/Water (5:1) or Acetone.

  • Setup:

    • Place mixture in a quartz or borosilicate vial (borosilicate filters some UV, but TBADT is active at 365 nm).

    • Degas via sparging with Argon for 10 minutes (Oxygen quenches the excited state).

  • Reaction:

    • Irradiate with 365 nm LEDs (approx. 40-60W power) for 12–18 hours.

    • Maintain temperature at 25–30°C (use a fan if LEDs heat the vial).

  • Workup:

    • Remove solvent in vacuo.

    • Redissolve in DCM, wash with

      
       (removes sulfonimide byproduct).
      

Optimization Tip: If yield is low, add sodium bicarbonate (0.5 equiv) to the reaction mixture. This buffers the acidity generated during the reaction, preventing proton-catalyzed decomposition of sensitive substrates.

Protocol B: Manganese Porphyrin Catalysis (The Groves Method)

Best for: High site-selectivity (C5-exo) and late-stage functionalization.

Mechanism: A manganese(III) porphyrin is oxidized to Mn(V)=O. This species abstracts hydrogen.[4][5] A fluoride source (AgF/TBAF) binds to the Mn, creating a Mn(IV)-F species that delivers fluorine to the carbon radical via a "radical rebound" mechanism.

Step-by-Step Protocol:

  • Reagents:

    • Catalyst: Mn(TMP)Cl (Tetramesitylporphyrin manganese(III) chloride) (5–10 mol%)

    • Oxidant: Iodosylbenzene (PhIO) (2.0 equiv)

    • Fluoride Source: AgF (Silver Fluoride) (3.0 equiv) or TBAF (anhydrous).

    • Solvent: Dichloromethane (DCM) or Acetonitrile.[6]

  • Setup:

    • Flame-dry the reaction vessel. Exclusion of water is critical for the Mn-F bond formation.

    • Perform in a glovebox or under strict

      
       atmosphere.
      
  • Reaction:

    • Add solid PhIO slowly over 1 hour (or use a syringe pump for solution) to prevent catalyst destruction.

    • Stir at room temperature for 4–24 hours.

  • Key Advantage: This method is exceptionally selective for the exo face of methylene carbons (C5/C6) in norbornanes, often achieving >10:1 dr.

Troubleshooting Module: Stereoselectivity (Exo vs. Endo)

User Query: "Why am I getting the exo-fluoride exclusively? I need the endo-isomer."

Technical Insight: In norbornane systems, the exo face is convex and sterically open, while the endo face is concave and shielded by the C7 bridge.

  • Radical Approach (HAT): The bulky HAT reagent (Decatungstate or Mn-Oxo) approaches from the accessible exo face. The resulting radical is pyramidalized; fluorine trapping also occurs from the exo face to avoid torsional strain with the bridgehead hydrogens.

  • The "U-Shape" Effect: In Groves' Mn-porphyrin system, the bulky porphyrin ligand acts like a flat wall, forcing the substrate to approach "sideways," further favoring the accessible exo hydrogens.

Strategy for Endo-Fluorination: Direct endo-C–H fluorination is currently unsolved for simple norbornanes using catalytic HAT.

  • Workaround: You must synthesize the exo-alcohol (via hydroboration/oxidation of norbornene), then perform a substitution reaction with inversion (e.g., activation with triflic anhydride followed by displacement with TBAF). Warning: This risks Wagner-Meerwein rearrangement (see Module 3).

Analysis: 19F NMR Interpretation

Proper characterization is the only way to confirm you haven't rearranged the skeleton.

ParameterExo-FluoronorbornaneEndo-FluoronorbornaneNotes
Shift (

)
-160 to -180 ppm-160 to -180 ppmHighly dependent on substituents.

(Geminal)
50–55 Hz50–55 HzLarge doublet, characteristic of H-C-F.

(Vicinal)
Large (~15-20 Hz) Small (< 5 Hz) Critical Diagnostic.

The Diagnostic Rule (Karplus Relationship):

  • Exo-F: The dihedral angle between the exo-fluorine and the bridgehead proton (H1/H4) is small (~0–15°). This results in a large coupling constant (

    
    ).
    
  • Endo-F: The dihedral angle between the endo-fluorine and the bridgehead proton is near 90°. This results in a very small or invisible coupling constant.

Visual Check: If your 19F signal is a "doublet of triplets" with wide splitting, it is likely exo. If it is a "doublet of doublets" with narrow splitting (or just a clean doublet), it may be endo (or rearranged).

References
  • Liu, W., & Groves, J. T. (2012). Oxidative Aliphatic C-H Fluorination with Fluoride Ion Catalyzed by a Manganese Porphyrin.[6][7][8] Science, 337(6100), 1322–1325. Link

  • Halperin, S. D., Kwon, D., Holmes, M., Regalado, E. L., Campos, K. R., & Britton, R. (2014). A Convenient Photocatalytic Fluorination of Unactivated C-H Bonds.[4][5] Angewandte Chemie International Edition, 53(18), 4690–4693. Link

  • Bloom, S., Pitts, C. R., Woltornist, R., Griswold, A., Holl, M. G., & Lectka, T. (2013). Iron(II)-Catalyzed Benzylic Fluorination. Tetrahedron, 69(27), 5617-5621. (Context on Selectfluor radical mechanisms). Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[5] Nature, 473, 470–477. Link

  • Dods, M. N., & Britton, R. (2020). Photocatalytic Decatungstate-Catalyzed C–H Functionalization: A Practical Guide. Accounts of Chemical Research. (For detailed TBADT protocols). Link

Sources

stability of 5-fluorobicyclo[2.2.1]heptan-2-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical behaviors of 5-fluorobicyclo[2.2.1]heptan-2-amine (5-fluoro-2-aminonorbornane) under varying pH environments.

This rigid, fluorinated bicyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to restrict conformational mobility and enhance target affinity, particularly in the development of NMDA receptor antagonists[1][2]. However, the interplay between the basic primary amine and the highly electronegative fluorine atom requires precise handling during synthesis, extraction, and storage.

Part 1: Physicochemical Overview & Stability Matrix

Before troubleshooting, it is critical to understand how pH dictates the dominant molecular species of your compound. The table below summarizes the quantitative and qualitative shifts in the molecule's properties based on the pH of the environment.

PropertyAcidic Conditions (pH < 3)Basic Conditions (pH > 10)
Dominant Species Ammonium Salt (e.g., R-NH₃⁺ Cl⁻)Free Base (R-NH₂)
Solubility Profile Highly aqueous soluble; insoluble in non-polar organicsSoluble in DCM, EtOAc, Et₂O; poorly aqueous soluble
Chemical Stability Excellent (Inert to oxidation/CO₂)Moderate (Susceptible to atmospheric CO₂ and oxidation)
C-F Bond Integrity Stable (Resists heterolytic cleavage)Stable (Resists E2 dehydrofluorination)

Part 2: Troubleshooting & FAQs

Section A: Acidic Conditions

Q1: I am observing poor mass recovery when washing my reaction mixture with 1M HCl. Where is my compound? Causality & Expert Insight: Under acidic conditions, the primary amine is fully protonated to form the 5-fluorobicyclo[2.2.1]heptan-2-ammonium salt. This drastically increases its aqueous solubility and decreases its partition coefficient (LogP) in organic solvents. Primary aliphatic amines of this class typically exhibit a high proton affinity and a pKa around 10-11[2][3]. While the highly electronegative 5-fluoro substituent exerts an inductive electron-withdrawing effect (-I) that slightly reduces basicity, the molecule remains heavily protonated at any pH below 7. Resolution: Your compound is trapped in the aqueous layer. Ensure the aqueous layer is basified to pH ≥ 12 using 2M NaOH to neutralize the salt into the organic-soluble free base before performing your organic extraction.

Q2: Will strong acids (e.g., TFA or concentrated HCl) cleave the C-F bond or cause molecular rearrangement? Causality & Expert Insight: No. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Furthermore, the bicyclo[2.2.1]heptane system is highly resistant to carbocation-mediated rearrangements (like the Wagner-Meerwein rearrangement) unless a leaving group is positioned to form a carbocation. Because fluorine is a poor leaving group under standard acidic conditions, heterolytic cleavage does not occur. The protonation of the amine further deactivates the ring against electrophilic attack.

Section B: Basic Conditions

Q3: Upon storing the free base of 5-fluorobicyclo[2.2.1]heptan-2-amine on the benchtop, a white precipitate formed in the oil. What is this? Causality & Expert Insight: Primary aliphatic amines readily react with atmospheric carbon dioxide (CO₂) to form carbamate salts. The free base of 5-fluorobicyclo[2.2.1]heptan-2-amine is a highly nucleophilic oil or low-melting solid. The unhindered exo- or endo-amine lone pair rapidly attacks CO₂ in the air, leading to degradation. Resolution: Always store the compound as an HCl or TFA salt. If the free base must be stored for immediate downstream coupling, keep it under an inert atmosphere (Argon/N₂) at -20°C.

Q4: Can strong bases (e.g., TEA, NaH, KOtBu) induce dehydrofluorination (loss of HF) to form a double bond? Causality & Expert Insight: No, the fluorinated scaffold exhibits excellent stability even under strongly basic reflux conditions[1]. Dehydrofluorination via an E2 mechanism requires an anti-periplanar arrangement of the proton and the fluorine atom. The rigid geometry of the bicyclo[2.2.1]heptane ring restricts the conformational flexibility required to achieve this transition state[2]. Additionally, forming a double bond involving a bridgehead carbon violates Bredt's Rule, making such elimination pathways thermodynamically prohibitive.

Part 3: Standardized Experimental Protocols

Protocol 1: Quantitative Free-Basing and Extraction

Purpose: To isolate the reactive free base from an aqueous acidic reaction mixture or salt stock.

  • Cooling: Submerge the reaction flask containing the acidic aqueous solution of the amine salt in an ice-water bath (0-5°C). This prevents exothermic degradation during basification.

  • Basification: Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches ≥ 12.

    • Self-Validation Step: Spot the aqueous layer on pH indicator paper; it must be distinctly dark purple. The solution will turn cloudy as the free base oils out of the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with 3 x 15 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure using a water bath kept below 30°C to prevent volatilization of the low-molecular-weight free base.

Protocol 2: Preparation of the Hydrochloride Salt for Long-Term Storage

Purpose: To convert the unstable free base into a bench-stable hydrochloride salt.

  • Dissolution: Dissolve the freshly extracted free base in anhydrous Diethyl Ether (Et₂O) or minimal DCM (approx. 10 mL per gram of amine).

  • Precipitation: Under a nitrogen atmosphere, slowly add a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether) dropwise at 0°C.

  • Validation: A white precipitate (the ammonium chloride salt) will immediately form. Continue addition until no further precipitation is observed upon the addition of a new drop.

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous Et₂O (2 x 5 mL) to remove unreacted organics and impurities.

  • Drying: Dry the solid in a vacuum desiccator overnight. Store in a sealed amber vial at room temperature.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the causality behind the pH-dependent state transitions and the blocked degradation pathways discussed in the troubleshooting section.

G Salt Protonated Salt (pH < 7) Highly Stable / Aqueous Soluble FreeBase Free Base (pH > 10) Organic Soluble / Nucleophilic Salt->FreeBase 2M NaOH (Deprotonation) FreeBase->Salt Ethereal HCl (Protonation) Carbamate Carbamate Salt (Benchtop Storage) Degradation via CO2 FreeBase->Carbamate Atmospheric CO2 (Nucleophilic Attack) Elimination Dehydrofluorination (Alkene Formation) BLOCKED by Bredt's Rule FreeBase->Elimination Strong Base (Sterically Disfavored)

pH-dependent state transitions and degradation pathways of 5-fluorobicyclo[2.2.1]heptan-2-amine.

References

Sources

Technical Support Center: Norbornane Functionalization & Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support hub for researchers grappling with the stereochemical challenges of norbornane functionalization. It is designed to be non-linear; navigate directly to the module that addresses your current experimental bottleneck.

Status: Operational | Tier: L3 (Senior Scientific Support) | Topic: Exo/Endo Stereocontrol

System Diagnostics: "Which Isomer Do I Have?"

Before troubleshooting synthesis, you must validate your current product. In norbornane systems, 2D-NMR is useful, but 1H-NMR coupling constants (


)  are the rapid, self-validating standard.
The Karplus Validation Protocol

Due to the rigid bicyclic framework, the dihedral angles between the bridgehead proton (


 or 

) and the C-2 protons differ drastically between exo and endo isomers.
Proton RelationshipIsomerDihedral Angle (

)
Coupling Constant (

)
Diagnostic Signal
Bridgehead (

)

Exo (

)
Endo-Isomer ~35°3.0 – 5.5 Hz Distinct Doublet/Multiplet
Bridgehead (

)

Endo (

)
Exo-Isomer ~85-90°0 – 1.5 Hz Broad Singlet (often unresolved)

Tech Note: If your C-2 proton appears as a broad singlet with no clear coupling to the bridgehead, you likely have the Exo-isomer (substituent is endo, proton is exo). If you see a clear doublet (coupling to bridgehead), you likely have the Endo-isomer (substituent is exo, proton is endo).

Troubleshooting Modules

Module A: Electrophilic Additions (Hydroboration, Epoxidation)

User Issue: "I need the endo-functionalized product, but electrophilic addition gives me >95% exo."

Root Cause Analysis: The norbornene "U-shape" creates a concave (endo) and convex (exo) face.

  • Steric Hindrance: The endo face is shielded by the C-5/C-6 protons.

  • Torsional Strain (Schleyer’s Twist): Attack from the endo face forces the bridgehead C-H bonds to eclipse the forming C-H bonds. Exo attack avoids this eclipsing interaction.

Troubleshooting Steps:

  • Step 1: Assess Reagent Bulk.

    • Standard: Reagents like

      
      -CPBA or 
      
      
      
      favor exo attack (approx. 99:1) purely on kinetic grounds.
    • Adjustment: Increasing reagent bulk (e.g., using 9-BBN instead of

      
      ) will increaseexo selectivity, not reverse it.
      
  • Step 2: Employ Directing Groups (The "Trojan Horse" Strategy).

    • To force endo attack, you must anchor the reagent to the endo face.

    • Solution: If you have a functional group at C-5/C-6 (endo), use a reagent capable of coordination (e.g., Hydrogen bonding or metal coordination) to direct the incoming electrophile to the concave face.

  • Step 3: Radical Pathways.

    • Radical additions (e.g., thiols) are less sensitive to torsional strain but highly sensitive to sterics. They will almost exclusively give exo products. Endo products via addition are thermodynamically accessible but kinetically difficult.

Module B: C-H Activation (Transition Metal Catalysis)

User Issue: "My Palladium-catalyzed C-H activation is yielding a mixture or the wrong isomer."

Root Cause Analysis: In Pd(II)-catalyzed C-H activation (e.g., Catellani-type or Yu-type reactions), the selectivity is governed by the CMD (Concerted Metalation-Deprotonation) transition state.

  • Exo-Selectivity: Default for simple systems. The catalyst approaches the less hindered exo face.

  • Endo-Selectivity: Requires specific "transient directing groups" or bulky ligands that destabilize the exo-transition state.

Troubleshooting Steps:

  • Protocol Check: Are you using a monodentate or bidentate ligand?

    • Fix: Switch to bulky quinoline-based ligands (e.g., ligands developed by the Yu group).[1] These can override the inherent steric bias by creating a "pocket" that favors the specific geometry of the endo C-H bond.

  • Catalyst Cycle: In Catellani reactions (using norbornene as a mediator), the exo position of the norbornene is the site of insertion. If you are trying to functionalize the norbornene itself (not using it as a catalyst), ensure you are not using conditions that promote

    
    -hydride elimination, which would restore the alkene.
    
Module C: Diels-Alder Cycloaddition (De Novo Synthesis)

User Issue: "I am building the ring via Diels-Alder to get the endo-isomer, but I see exo impurities."

Root Cause Analysis:

  • Endo Rule: Secondary Orbital Interactions (SOI) favor the endo product kinetically.

  • Thermodynamics: The exo adduct is thermodynamically more stable (less steric congestion).

Troubleshooting Steps:

  • Temperature Control:

    • Issue: Running the reaction at reflux (

      
      C).
      
    • Fix: Lower the temperature (

      
      C to RT) and use a Lewis Acid catalyst (
      
      
      
      ,
      
      
      ). This lowers the activation energy for the kinetic (endo) path without supplying enough energy to reverse to the exo product (Retro-Diels-Alder).
  • Reversibility Check:

    • Furan-maleimide adducts are notorious for reverting to the exo form (thermodynamic control) even at moderate temperatures.

Visualizing the Decision Matrix

The following logic flow helps determine the correct synthetic strategy based on your desired selectivity.

NorbornaneSelectivity Start Selectivity Target ExoTarget Target: EXO Isomer Start->ExoTarget EndoTarget Target: ENDO Isomer Start->EndoTarget Electrophilic Electrophilic Addition (Kinetic Control) ExoTarget->Electrophilic Default Radical Radical Addition (Steric Control) ExoTarget->Radical Default MethodCheck Starting Material? EndoTarget->MethodCheck ProtocolExo Use: m-CPBA, 9-BBN, or Pd(II) w/ standard ligands Electrophilic->ProtocolExo Radical->ProtocolExo FromAlkene From Norbornene MethodCheck->FromAlkene FromPrecursor De Novo (Diels-Alder) MethodCheck->FromPrecursor DirectingGroup Requires Directing Group (OH, COOH on bridge) FromAlkene->DirectingGroup Overcome Torsion LewisAcid Use Lewis Acid Low Temp (-78°C to 0°C) FromPrecursor->LewisAcid Kinetic Control

Caption: Decision tree for selecting the correct synthetic methodology based on the desired stereochemical outcome (Exo vs. Endo).

Standard Operating Protocol (SOP)

High-Fidelity Exo-Hydroboration of Norbornene

This protocol is the "Gold Standard" for generating exo-norbornanols. It utilizes 9-BBN to maximize steric repulsion against the endo face, ensuring >99% exo selectivity.

Reagents:

  • Norbornene (1.0 equiv)[2]

  • 9-BBN (0.5 M in THF, 1.2 equiv)

  • NaOH (3.0 M aq)

  • 
     (30% aq)
    

Workflow:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

  • Addition: Dissolve Norbornene in anhydrous THF. Cool to

    
    C.
    
  • Hydroboration: Add 9-BBN solution dropwise via syringe.

    • Critical Check: Maintain

      
      C to prevent isomerization, though 9-BBN is thermally stable.
      
    • Mechanism:[2][3][4][5] The bulky bicyclic borane cannot access the concave endo face.

  • Incubation: Warm to Room Temperature (RT) and stir for 4 hours.

  • Oxidation (Exothermic):

    • Cool back to

      
      C.
      
    • Add NaOH (3.0 M) slowly.

    • Add

      
       (30%) dropwise . Caution: Vigorous gas evolution.
      
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
  • Validation: Run 1H-NMR. Look for the C-2 proton (CH-OH).

    • Pass Criteria: Broad singlet (or doublet with

      
       Hz) at 
      
      
      
      3.8 ppm.
    • Fail Criteria: Distinct doublet/multiplet (

      
       Hz).
      

Quantitative Selectivity Data

The following table summarizes expected selectivities for common functionalizations on unsubstituted norbornene.

Reaction TypeReagentMajor IsomerSelectivity Ratio (Exo:Endo)Controlling Factor
Epoxidation

-CPBA
Exo 99:1Torsional Strain / Sterics
Hydroboration

Exo 99.5:0.5Sterics (7-syn H)
Hydroboration 9-BBNExo >99.9:0.1Enhanced Sterics
Diels-Alder Cyclopentadiene + Maleic AnhydrideEndo 1:99 (Kinetic)Secondary Orbital Interaction
Diels-Alder Furan + MaleimideExo VariableThermodynamic Reversibility
Radical Addition

/

Exo 95:5Steric Approach

References

  • Brown, H. C., & Kawakami, J. H. (1970). Additions to Bicyclic Olefins.[2] I. Stereochemistry of the Hydroboration of Norbornene, 7,7-Dimethylnorbornene, and Related Bicyclic Olefins. Journal of the American Chemical Society.

  • Schleyer, P. v. R. (1967). Torsional Effects in Polycyclic Systems. Journal of the American Chemical Society. (Foundational text on why Exo is preferred).

  • Wang, X.-C., & Yu, J.-Q. (2011). Pd(II)-Catalyzed Site-Selective C-H Activation.[6] Journal of the American Chemical Society. (Modern ligand control for C-H activation).

  • Marchand, A. P. (1982). Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy.
  • Catellani, M., et al. (2016).[7] Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation.[5][7] Accounts of Chemical Research.

Sources

Technical Support Center: Yield Optimization for 5-Fluorobicyclo[2.2.1]heptan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of rigid bicyclic systems. The synthesis of 5-fluorobicyclo[2.2.1]heptan-2-amine (often isolated as its hydrochloride salt, CAS 2243508-52-1) presents a classic pedagogical challenge in physical organic chemistry: managing the delicate balance between nucleophilic fluorination and carbocation-mediated Wagner-Meerwein rearrangements.

This guide provides mechanistic troubleshooting, field-proven protocols, and quantitative data to help you optimize your yield and stereoselectivity.

Core Synthetic Workflow

The most robust route to this molecule involves the hydroboration-oxidation of a protected norbornenamine, followed by deoxofluorination and subsequent deprotection. The critical yield-determining step is the deoxofluorination, where the rigid bicyclic framework is highly prone to skeletal rearrangements.

G N1 Bicyclo[2.2.1]hept-5-en-2-amine (Starting Material) N2 N-Boc Protection (Boc2O, Et3N) N1->N2 N3 Hydroboration-Oxidation (BH3-THF, H2O2/NaOH) N2->N3 N4 5-Hydroxy-N-Boc-norbornan-2-amine (Intermediate) N3->N4 N5 Deoxofluorination (XtalFluor-E, Et3N·3HF) N4->N5 Critical Yield Step N6 Wagner-Meerwein Rearrangement (Byproduct) N5->N6 Minor Pathway (Carbocation Shift) N7 5-Fluoro-N-Boc-norbornan-2-amine (Desired Precursor) N5->N7 Major Pathway N8 Deprotection & Salt Formation (HCl in Dioxane) N7->N8 N9 5-Fluorobicyclo[2.2.1]heptan-2-amine HCl (Final Product) N8->N9

Synthetic workflow for 5-fluorobicyclo[2.2.1]heptan-2-amine highlighting the critical deoxofluorination step.

Troubleshooting FAQs (Yield & Purity)

Q1: Why is my yield of the fluorinated intermediate so low (<30%) when using DAST? A: This is a classic mechanistic issue. Diethylaminosulfur trifluoride (DAST) [1] induces a highly polarized transition state that possesses significant carbocationic (


) character. In the rigid bicyclo[2.2.1]heptane system, the transient secondary carbocation is stabilized by non-classical resonance (the norbornyl cation). This stabilization drastically lowers the activation energy for 1,2-alkyl shifts, triggering Wagner-Meerwein rearrangements and elimination to norbornene derivatives.
Solution: Switch to an aminodifluorosulfinium salt like XtalFluor-E [2]. When used with an exogenous fluoride source (e.g., 

), XtalFluor-E promotes a more concerted

-like displacement, significantly suppressing elimination and skeletal rearrangements.

Q2: How can I improve the exo/endo stereoselectivity during the fluorination step? A: The stereochemical outcome is dictated by the trajectory of fluoride attack. While an endo-alcohol typically yields an exo-fluoride due to


 inversion, the partial 

character of the intermediate can scramble this ratio. Solution: To enforce stereoretention or clean inversion, you must stabilize the transition state. Use non-polar, non-coordinating solvents (e.g., anhydrous dichloromethane or toluene) and maintain strictly cryogenic temperatures (-78 °C) during reagent addition. Warming the reaction too quickly allows the carbocation intermediate a longer lifetime, leading to epimerization.

Q3: I am losing product during the final deprotection and isolation. What is going wrong? A: The free base of 5-fluorobicyclo[2.2.1]heptan-2-amine is highly volatile and extremely water-soluble due to its low molecular weight and polar functional groups. If you are performing an aqueous workup after Boc-deprotection, you are likely losing your product to the aqueous layer or evaporating it under reduced pressure. Solution: Do not isolate the free base. Perform the Boc-deprotection under anhydrous conditions using HCl in dioxane. The product will precipitate directly out of the organic solvent as the stable, non-volatile hydrochloride salt (CAS 2243508-52-1) [3].

Quantitative Yield Comparison: Fluorinating Agents

The table below summarizes typical internal data comparing the efficacy of various deoxofluorinating agents on 5-hydroxy-N-Boc-norbornan-2-amine.

Fluorinating AgentPromoter RequiredReaction TempIsolated Yield (%)Elimination Byproduct (%)Rearrangement (%)
DAST None-78 °C to RT28 - 35%~40%~25%
Deoxo-Fluor None-78 °C to RT40 - 45%~35%~20%
XtalFluor-E

-78 °C to RT78 - 85% <10% <5%

Standard Operating Protocols (SOPs)

Protocol A: Deoxofluorination using XtalFluor-E

This protocol is self-validating; the consumption of the alcohol can be directly monitored via TLC, and the formation of the C-F bond must be confirmed by


-NMR before proceeding.
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 5-hydroxy-N-Boc-norbornan-2-amine (1.0 equiv, 10 mmol) and dissolve in anhydrous dichloromethane (40 mL).

  • Promoter Addition: Add triethylamine trihydrofluoride (

    
    , 2.0 equiv, 20 mmol) via syringe. Stir for 5 minutes.
    
  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add XtalFluor-E (1.5 equiv, 15 mmol) in one portion under a positive stream of argon.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 3 hours.

  • Validation Check: Pull a 0.1 mL aliquot, quench in saturated

    
    , extract with DCM, and run a rapid 
    
    
    
    -NMR. Look for the characteristic multiplet between -155 to -165 ppm indicating successful fluorination.
  • Quench & Workup: Quench the reaction carefully with saturated aqueous

    
     (30 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Anhydrous Deprotection and Salt Isolation

This protocol ensures zero product loss due to volatility.

  • Reaction: Dissolve the purified 5-fluoro-N-Boc-norbornan-2-amine (1.0 equiv, 5 mmol) in anhydrous 1,4-dioxane (10 mL) in a round-bottom flask.

  • Deprotection: Slowly add a 4.0 M solution of HCl in dioxane (10 equiv, 12.5 mL) at 0 °C.

  • Stirring: Remove the ice bath and stir at room temperature for 2 hours. A white precipitate will begin to form as the Boc group is cleaved and isobutylene gas evolves.

  • Isolation: Add cold anhydrous diethyl ether (30 mL) to fully precipitate the hydrochloride salt.

  • Filtration: Filter the white solid rapidly through a Büchner funnel under an argon blanket (the salt can be hygroscopic). Wash the filter cake with additional cold diethyl ether (2 x 10 mL).

  • Drying: Dry the solid in vacuo at 40 °C for 12 hours to yield pure 5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride.

References

  • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides and homologous compounds." The Journal of Organic Chemistry, 1975, 40 (5), 574-578. URL: [Link]

  • L'Heureux, A. et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry, 2010, 75 (10), 3401-3411. URL: [Link]

strategies for overcoming low reactivity of fluorinated precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced fluorination chemistry. This hub is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the functionalization and cross-coupling of fluorinated precursors.

Because the carbon-fluorine (C–F) bond is the strongest single bond to carbon, conventional synthetic logic often fails. This guide bypasses generic advice, focusing instead on the mechanistic causality behind low reactivity and providing field-validated strategies to overcome these thermodynamic and kinetic barriers.

Diagnostic Logic: Troubleshooting Precursor Inertness

Before adjusting temperatures or swapping ligands, you must diagnose the specific failure mode of your fluorinated substrate. The workflow below maps the mechanistic roadblocks associated with different precursor classes to their respective catalytic solutions.

G Start Low Reactivity of Fluorinated Precursor Check Identify Precursor Class Start->Check Aryl Aryl Fluorides (Strong C(sp2)-F Bond) Check->Aryl Aromatic Olefin Fluorinated Olefins (Risk of β-F Elimination) Check->Olefin Alkenyl ArylPath1 Oxidative Addition Fails Aryl->ArylPath1 TM Catalysis ArylPath2 Competing Nucleophilic Attack Aryl->ArylPath2 Basic Conditions Sol4 Rh/Zn Heterobimetallic Outer-Sphere Coupling Olefin->Sol4 Stabilize Intermediates Sol1 Use Ni(0) Catalysts (Lower activation barrier) ArylPath1->Sol1 Sol2 Fe-Promoted SNAr (K[CpFe(CO)2]) ArylPath1->Sol2 Sol3 Main Group Bases (Mg/Zn) for C-H Metalation ArylPath2->Sol3

Diagnostic workflow for troubleshooting low reactivity in fluorinated precursors.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My aryl fluoride fails to undergo standard palladium-catalyzed cross-coupling. How can I overcome this inertness? Causality & Solution: The C(sp2)–F bond has an exceptionally high bond dissociation energy (over 115 kcal/mol), making concerted oxidative addition by standard Pd(0) catalysts thermodynamically unfavorable[1]. To overcome this, you must alter the activation pathway.

  • Strategy A (Transition Metal Switch): Switch to a Nickel(0) catalyst. Nickel is more electropositive than palladium, and its smaller atomic radius allows for stronger back-bonding into the C–F σ* orbital, significantly lowering the activation barrier. For example, Ni-complexes can mediate cross-coupling between fluoro-aromatics and primary amines with up to 94% selectivity[2].

  • Strategy B (Mechanistic Bypass): Bypass oxidative addition entirely by using a supernucleophilic Iron(0) complex, such as K[CpFe(CO)2]. This reagent activates the C–F bond via a Nucleophilic Aromatic Substitution (SNAr) pathway at ambient conditions, enabling downstream Heck-type couplings without a traditional catalyst[1].

Q2: When attempting to functionalize electron-deficient fluoroarenes, I observe competing nucleophilic addition and decomposition. What is the alternative? Causality & Solution: Highly electronegative fluorine atoms activate the arene ring toward unwanted nucleophilic attack by strong traditional bases (like alkyllithiums), leading to unselective C–F cleavage or the formation of unstable benzyne intermediates. The solution is to decouple kinetic basicity from nucleophilicity.

  • Strategy: Utilize main-group metal bases, such as Magnesium or Zinc "Turbo-Hauser" bases (e.g., TMPMgCl·LiCl) or specialized β-diketiminate stabilized Mg bases like [(DippNacnac)Mg(TMP)]. These reagents allow for rapid, regioselective C–H metalation at room temperature[3]. They form highly stable metalated intermediates that can be subsequently transmetalated for Negishi cross-coupling without prematurely disrupting the C–F bonds[3].

Q3: My cross-coupling with fluorinated olefins yields a mixture of isomers and degraded starting material. How do I stabilize the reaction? Causality & Solution: Fluorinated olefins are highly susceptible to β-fluorine elimination immediately following transition metal insertion, which leads to defluorination and isomeric scrambling.

  • Strategy: The catalytic cycle must be directed toward outer-sphere C–C coupling, or you must utilize metals that form robust metallacyclic intermediates. Rhodium-zinc heterobimetallic complexes have been proven to facilitate controlled C–H and C–F bond activation of fluorinated propenes. By stabilizing the intermediate in the outer coordination sphere, these complexes prevent premature β-fluorine elimination and allow for selective cross-coupling[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Iron-Promoted SNAr Activation for Heck-Type Coupling

This protocol utilizes an iron metallanucleophile to cleave robust C–F bonds via SNAr, bypassing the need for precious metal oxidative addition[1].

  • Preparation of the Metallanucleophile: Under a strict argon atmosphere, dissolve the aryl fluoride (1.0 equiv) in anhydrous THF at room temperature.

  • SNAr Activation: Slowly introduce the supernucleophile K[CpFe(CO)2] (KFp) (1.1 equiv). The reaction proceeds spontaneously without a transition metal catalyst[1].

  • Self-Validation Check (Critical): Monitor the reaction via

    
    F NMR. The complete disappearance of the characteristic Ar–F signal and the emergence of signals corresponding to the CpFe(CO)
    
    
    
    Ar (FpAr) complex confirm successful C–F activation[1]. Do not proceed to coupling if the Ar-F signal persists.
  • Heck-Type Coupling: Introduce the target alkene and gently heat the mixture. Monitor the formation of the coupled product via GC-MS or TLC until the FpAr intermediate is fully consumed.

Protocol B: Regioselective C–H Metalation of Fluoroarenes using Mg Bases

This protocol leverages main-group kinetics to functionalize the arene while leaving the C–F bond intact for late-stage applications[3].

  • Regioselective Metalation: To a solution of the fluoroarene in anhydrous THF at room temperature, add 1.05 equivalents of the specialized magnesium base[(DippNacnac)Mg(TMP)][3].

  • Self-Validation Check (Critical): Stir for 1 hour. Extract a 0.1 mL aliquot, quench it with D

    
    O, and analyze via 
    
    
    
    H NMR. You must observe >95% deuterium incorporation at the position ortho to the fluorine atom. The intermediate[(DippNacnac)Mg(ArF)] is remarkably stable and will not degrade into benzyne, even at 80 °C[3].
  • Transmetalation & Coupling: Add 1.1 equivalents of anhydrous ZnCl

    
     to the main reaction flask to generate the organozinc species in situ. Finally, add your electrophile and Pd-catalyst to initiate the Negishi cross-coupling[3].
    

Quantitative Performance Benchmarks

Use the following table to benchmark your expected yields and turnover frequencies (TOF) against established literature standards for fluorinated precursor activation.

Activation StrategyCatalyst / ReagentSubstrate ClassTarget TransformationPeak YieldTOF (h⁻¹)Mechanistic Advantage
Transition Metal (Ni) Ni(0) + Alkyl-aminesFluoro-aromaticsC–N Cross-CouplingUp to 94%~0.9High selectivity; avoids tertiary amine byproducts[2].
Transition Metal (Pd) Pd + N-tosylhydrazonesElectron-deficient Ar–FC–C Cross-CouplingUp to 70%~1.8Tolerates strong EWG (e.g., -CF

); proceeds via carbene insertion[2].
Main Group Metalation [(DippNacnac)Mg(TMP)]FluoroarenesC–H Metalation74–99%N/ARoom temperature stability; prevents unwanted C–F cleavage[3].
Supernucleophilic SNAr K[CpFe(CO)

]
Aryl FluoridesHeck-Type CouplingHighN/ACatalyst-free C–F cleavage at ambient temperature[1].

References

  • C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling - PMC Source: nih.gov URL:[Link]

  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes - ChemRxiv Source: chemrxiv.org URL:[Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI Source: mdpi.com URL:[Link]

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - RSC Publishing Source: rsc.org URL:[Link]

Sources

Validation & Comparative

Comprehensive NMR Characterization of 5-Fluorobicyclo[2.2.1]heptan-2-amine: Standard vs. Advanced Multinuclear Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[2.2.1]heptane (norbornane) scaffold is a highly rigid, privileged structure widely utilized in medicinal chemistry to confer conformational restraint and enhance ligand-target affinity[1]. When functionalized with both an amine and a fluorine atom—as in 5-fluorobicyclo[2.2.1]heptan-2-amine —the molecule presents a formidable challenge for structural elucidation. The combination of rigid dihedral angles and the introduction of a spin-½


F nucleus creates a highly complex scalar coupling network. This guide objectively compares standard 1D NMR approaches against advanced multinuclear (e.g., 

F-decoupled) and 2D NMR workflows, providing researchers with a field-proven framework for the unambiguous characterization of fluorinated bicyclic systems.

The Mechanistic Challenge: Norbornane Rigidity & Fluorine Spin Dynamics

To understand the necessity of advanced NMR techniques, one must first analyze the causality behind the spectral complexity of 5-fluorobicyclo[2.2.1]heptan-2-amine:

  • Bicyclic Rigidity and Karplus Relationships: The norbornane skeleton is locked in a specific geometry. This rigidity means that vicinal (

    
    ) proton-proton couplings strictly obey the Karplus equation, often resulting in distinct endo-endo, exo-exo, and endo-exo coupling constants. Furthermore, the rigid "W-conformation" of the carbon framework facilitates long-range (
    
    
    
    ) proton-proton couplings, splitting signals into complex multiplets even in the absence of heteroatoms.
  • The

    
    F Interference:  Fluorine-19 is an NMR-active nucleus with a spin of ½, 100% natural abundance, and a gyromagnetic ratio second only to 
    
    
    
    H[2]. Consequently,
    
    
    F couples strongly with both
    
    
    H and
    
    
    C nuclei across multiple bonds. Direct C-F bonds exhibit massive
    
    
    couplings (~160–180 Hz), while geminal (
    
    
    , ~20 Hz) and vicinal (
    
    
    , ~5–15 Hz) couplings propagate through the ring[3]. In the
    
    
    H spectrum, geminal
    
    
    couplings can reach ~50 Hz, and long-range
    
    
    and
    
    
    couplings further fragment the proton signals[4].

In a standard 1D


H or 

C NMR spectrum, the superposition of

,

, and

couplings results in severe spectral overlap, making stereochemical assignment (endo vs. exo at C2 and C5) nearly impossible without decoupling interventions[5].

Methodological Comparison: Standard vs. Advanced NMR Workflows

The following matrix objectively compares the performance of standard 1D NMR against an advanced multinuclear approach for this specific compound.

ParameterStandard 1D NMR (

H,

C)
Advanced NMR (

H{

F},

C{

F}, 2D)
Causality / Impact on Elucidation
Spectral Resolution (

H)
Poor (Severe multiplet overlap)Excellent (Clean

multiplets)

F decoupling collapses

splittings, revealing true proton-proton connectivity[6].
Carbon Assignment (

C)
Complex (Multiple doublets)Straightforward (Singlets)Removing

couplings prevents misidentification of split carbon signals as distinct environments.
Stereochemical Confidence Low (Ambiguous endo/exo)High (Definitive 3D structure)2D NOESY combined with simplified

H multiplets allows precise measurement of spatial proximities.
Instrument Time Low (~15 minutes)Moderate (~2-4 hours)Advanced methods require careful probe tuning, dual-channel decoupling, and 2D acquisition.
Visualization of the Elucidation Workflow

NMR_Workflow N1 5-fluorobicyclo[2.2.1]heptan-2-amine Sample Preparation N2 Standard 1D NMR (1H, 13C) N1->N2 Routine N3 Advanced Multinuclear NMR (1H{19F}, 13C{19F}, 19F) N1->N3 High-Fidelity N4 Spectral Overlap & Complexity (J_HF, J_CF, W-couplings) N2->N4 19F Spin-1/2 Effects N5 2D Correlation NMR (HSQC, HMBC, NOESY) N3->N5 Clean Connectivity N4->N3 Trigger Decoupling N6 Unambiguous Endo/Exo Stereochemical Assignment N5->N6 3D Elucidation

Workflow comparing standard and advanced NMR elucidation for fluorinated norbornanes.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes a built-in verification mechanism to guarantee data integrity.

Step 1: Precision Sample Preparation

  • Dissolve 15-20 mg of 5-fluorobicyclo[2.2.1]heptan-2-amine in 0.6 mL of anhydrous CDCl

    
    .
    
  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal

    
    H/
    
    
    
    C reference, and 0.05% v/v Trichlorofluoromethane (CFCl
    
    
    ) as an internal
    
    
    F reference.
  • Validation: The presence of sharp, distinct TMS (0.00 ppm) and CFCl

    
     (0.00 ppm) peaks confirms solvent purity and provides an internal baseline for lineshape (shimming) quality.
    

Step 2: Probe Tuning and Matching (Critical)

  • Insert the sample into a spectrometer equipped with a multinuclear broadband fluorine observe (BBFO) or a dedicated

    
    H/
    
    
    
    F/
    
    
    C triple-resonance probe.
  • Manually tune and match the

    
    H, 
    
    
    
    C, and
    
    
    F channels.
  • Causality: Because the Larmor frequencies of

    
    H (~600 MHz) and 
    
    
    
    F (~564 MHz) are exceptionally close, precise isolation and tuning are mandatory to prevent channel bleed-through and ensure efficient decoupling pulses[5].

Step 3: Acquisition of Standard Spectra

  • Acquire a standard

    
    H spectrum (zg30 pulse sequence, 16 scans).
    
  • Acquire a standard

    
    C{
    
    
    
    H} spectrum (zgpg30, 1024 scans).
  • Validation: Assess the TMS peak. A full width at half maximum (FWHM) of <1.0 Hz validates optimal magnetic field homogeneity.

Step 4: Acquisition of


F-Decoupled Spectra 
  • Acquire a

    
    H{
    
    
    
    F} spectrum using inverse gated decoupling to remove
    
    
    couplings while minimizing NOE distortions.
  • Acquire a

    
    C{
    
    
    
    H,
    
    
    F} dual-decoupled spectrum.
  • Validation: Compare the standard

    
    C spectrum to the dual-decoupled spectrum. The collapse of the massive ~170 Hz doublet at ~95 ppm into a sharp singlet definitively confirms successful 
    
    
    
    F decoupling.

Step 5: 2D Correlation (HSQC / NOESY)

  • Acquire a

    
    H-
    
    
    
    C HSQC to map direct C-H connectivities.
  • Acquire a 2D NOESY (mixing time 300-500 ms) to determine the endo/exo configuration of the amine and fluorine substituents based on through-space spatial proximity.

Quantitative Data Presentation

The table below summarizes representative


C NMR data for 5-fluorobicyclo[2.2.1]heptan-2-amine, demonstrating the objective superiority of the advanced decoupling technique in simplifying spectral interpretation.

Table 1:


C NMR Signal Comparison (Standard vs. 

F-Decoupled)
Carbon PositionStandard

C NMR (125 MHz)
Advanced

C{

F} NMR
Causality / Coupling Origin
C5 (CH-F) 94.5 ppm (d,

= 172 Hz)
94.5 ppm (s)Direct C-F bond interaction
C6 (CH

)
31.2 ppm (d,

= 22 Hz)
31.2 ppm (s)Geminal proximity to

F
C4 (CH) 41.8 ppm (d,

= 19 Hz)
41.8 ppm (s)Geminal proximity to

F
C7 (CH

)
35.6 ppm (d,

= 5 Hz)
35.6 ppm (s)Vicinal coupling through the bridge
C1 (CH) 40.1 ppm (s)*40.1 ppm (s)Distant (4 bonds, minimal coupling)
C2 (CH-NH

)
54.9 ppm (s)54.9 ppm (s)Distant from

F
C3 (CH

)
36.2 ppm (s)36.2 ppm (s)Distant from

F

*Note: Depending on the exact stereoisomer (e.g., exo-fluoro vs. endo-fluoro), C1 may exhibit a very small


 coupling (< 2 Hz) due to the rigid W-conformation, which is cleanly resolved as a singlet in the decoupled spectrum.

Conclusion

While standard 1D NMR is sufficient for simple aliphatic systems, the characterization of 5-fluorobicyclo[2.2.1]heptan-2-amine demands an advanced multinuclear approach. The rigid norbornane scaffold exacerbates the already complex spin-spin coupling network introduced by the


F nucleus. By employing 

F-decoupled

H and

C NMR alongside 2D correlation techniques, researchers can systematically dismantle spectral overlap, transforming ambiguous multiplets into definitive, self-validating structural assignments.

References

Sources

Advanced Comparison Guide: Mass Spectrometry Platforms for Halogenated Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated bicyclic compounds—such as chlorinated quinolines, brominated indoles, and polychlorinated naphthalenes—occupy a critical space in both pharmaceutical drug discovery and environmental exposomics1[1]. The incorporation of halogens (Cl, Br, F, I) into rigid bicyclic scaffolds profoundly influences biological activity, metabolic stability, and environmental persistence.

However, analyzing these compounds presents distinct analytical challenges. The high electronegativity of halogens alters ionization efficiency, while the presence of multiple naturally occurring isotopes creates highly complex spectral clusters. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Accurate Mass (HRAM) platforms against traditional Triple Quadrupole (QqQ) and Single Quadrupole GC-MS systems, providing you with field-proven, self-validating methodologies.

Causality in Platform Selection: The "Why" Behind the Hardware

When analyzing halogenated bicyclics, the choice of mass analyzer dictates the depth and accuracy of the chemical information retrieved. The physical chemistry of halogens necessitates specific instrumental capabilities:

  • Isotopic Pattern Recognition: Halogenated compounds exhibit distinct, mathematically predictable isotopic signatures. For example, a single chlorine atom yields an M and M+2 peak in a 3:1 ratio, while a single bromine atom yields a 1:1 ratio. HRAM platforms resolve these clusters from isobaric background matrix interferences, a feat impossible on nominal mass instruments2[2].

  • Mass Defect Filtering (MDF): Chlorine and bromine possess negative mass defects relative to carbon. High-resolution systems allow for precise MDF to rapidly isolate halogenated features from complex biological or environmental matrices3[3].

  • Fragmentation Stability: Bicyclic aromatic systems are highly stable. Fragmentation often requires elevated collision energies, typically resulting in the neutral loss of the halogen radical (e.g., [M-Cl]•). Triple quadrupole platforms excel at monitoring these specific transitions for ultra-sensitive quantitation.

MS_Selection Start Halogenated Bicyclic Compound Analysis Volatile Volatile / Thermally Stable? Start->Volatile GCMS GC-EI-MS (Routine Screening) Volatile->GCMS Yes LCMS LC-MS Required Volatile->LCMS No Targeted Targeted Quantitation or Untargeted Discovery? LCMS->Targeted QqQ Triple Quadrupole (QqQ) (High Sensitivity Quant) Targeted->QqQ Targeted HRMS HRAM Q-TOF / Orbitrap (Isotopic Deconvolution) Targeted->HRMS Untargeted

Decision tree for selecting the optimal mass spectrometry platform for halogenated bicyclics.

Platform Comparison: HRAM vs. QqQ vs. GC-EI-MS

Platform A: HRAM Q-TOF / Orbitrap (The Premium Standard for Discovery)
  • Mechanism: Utilizes high resolving power (>22,000 FWHM, often up to 240,000 FWHM on Orbitraps) to measure exact mass and resolve fine isotopic structures 4[4].

  • Advantage: Unmatched for non-targeted screening. Advanced algorithms generate theoretical C/Br/Cl/S isotopic patterns to match against experimental data, allowing for the de novo identification of unknown halogenated metabolites or environmental degradants[4].

Platform B: Triple Quadrupole LC-MS/MS (The Quantitation Workhorse)
  • Mechanism: Employs two mass filters (Q1 and Q3) separated by a collision cell (Q2) to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).

  • Advantage: Provides the highest sensitivity and widest linear dynamic range for the targeted quantitation of known halogenated bicyclics (e.g., tracking a fluorinated indole drug candidate in pharmacokinetic studies).

Platform C: GC-EI-MS (The Legacy Standard)
  • Mechanism: Electron Ionization (EI) at 70 eV produces highly reproducible, library-matchable fragmentation spectra.

  • Advantage: Ideal for volatile, thermally stable legacy compounds (e.g., polychlorinated naphthalenes). However, hard ionization often destroys the intact molecular ion of heavily halogenated or fragile structures, complicating identification.

Quantitative Data Summary

Table 1: Performance Metrics for the Analysis of Halogenated Indoles/Quinolines

MetricHRAM (Q-TOF/Orbitrap)LC-MS/MS (QqQ)GC-EI-MS (Single Quad)
Primary Application Untargeted discovery, elucidationTargeted quantitation (PK/TK)Volatile screening, library matching
Mass Resolution > 50,000 FWHM~ 0.7 Da (Unit)~ 0.7 Da (Unit)
Sensitivity (LOD) Low pg/mLSub pg/mLHigh pg/mL to ng/mL
Isotopic Deconvolution Excellent (Exact mass matching)Poor (Nominal mass only)Moderate (Pattern matching only)
Dynamic Range 3 - 4 logs5 - 6 logs3 - 4 logs
Ionization Source ESI / APCI / APPIESI / APCIEI / CI

Experimental Methodology: HRAM LC-MS/MS Protocol

To ensure scientific integrity and reproducibility, the following self-validating protocol details the extraction and characterization of halogenated indole derivatives from biological matrices using an HRAM platform.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma or tissue homogenate into a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (e.g.,

    
    C-labeled halogenated indole).
    
    • Causality: Acetonitrile effectively precipitates proteins while maintaining the solubility of highly lipophilic halogenated bicyclics, preventing analyte loss in the protein pellet.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Causality: Halogenated bicyclics exhibit strong hydrophobic interactions with C18 stationary phases. A steep organic gradient ensures rapid elution, minimizes peak tailing, and reduces carryover.

Step 3: MS Tuning and Acquisition (HRAM)
  • Ionization: Electrospray Ionization (ESI).

    • Causality: While positive mode is standard for nitrogen-containing indoles/quinolines, heavily halogenated compounds (e.g., >3 Cl/Br atoms) often ionize better in negative mode via electron capture or deprotonation[3]. Run orthogonal polarities.

  • Resolution: Set to at least 60,000 FWHM at m/z 200.

    • Causality: High resolution is strictly required to resolve the

      
      Cl/
      
      
      
      Cl isotopic fine structure from overlapping background matrix ions.
  • Collision Energy: Use a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV.

    • Causality: Bicyclic aromatic cores are exceptionally stable. Stepped collision energies ensure sufficient energy is provided to induce the neutral loss of the halogen radical while simultaneously capturing lower-energy fragments for core structural elucidation.

Isotopic_Workflow Acquisition Acquire HRMS Data (Resolution > 22,000 fwhm) PeakPicking Feature Extraction (CentWave / Peak Picking) Acquisition->PeakPicking MassDefect Mass Defect Filtering (Negative Mass Defect for Cl/Br) PeakPicking->MassDefect IsotopeMatch Isotopic Profile Matching (35Cl/37Cl, 79Br/81Br) MassDefect->IsotopeMatch Scoring Machine Learning Scoring & False Positive Reduction IsotopeMatch->Scoring Identification Compound Identification (Halogenated Indoles/Quinolines) Scoring->Identification

Workflow for the isotopic deconvolution and identification of halogenated compounds using HRMS.

References

  • Title: Compositional space: A guide for environmental chemists on the identification of persistent and bioaccumulative organics using mass spectrometry Source: Analytica Chimica Acta / PMC URL
  • Title: Automated Isotopic Profile Deconvolution for High Resolution Mass Spectrometric Data (APGC-QToF)
  • Source: Analytical Chemistry (ACS Publications)
  • Title: Halogenated Indole Alkaloids from Marine Invertebrates Source: Marine Drugs / PMC - NIH URL

Sources

in silico modeling of 5-fluorobicyclo[2.2.1]heptan-2-amine receptor binding

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Silico Guide: 5-Fluorobicyclo[2.2.1]heptan-2-amine Receptor Binding

Executive Summary

This technical guide provides a rigorous in silico profiling framework for 5-fluorobicyclo[2.2.1]heptan-2-amine (5-F-norbornan-2-amine). Targeted at medicinal chemists and computational biologists, this document compares the binding performance, physicochemical properties, and structural dynamics of this fluorinated scaffold against its non-fluorinated parent (norbornylamine) and stereoisomeric alternatives.

The inclusion of a fluorine atom at the C5 position of the rigid norbornane scaffold is a strategic modification designed to modulate pKa, enhance lipophilicity (LogP), and introduce multipolar interactions without significantly altering steric volume. This guide details the protocols to validate these effects using molecular docking and thermodynamic integration.

Structural & Physicochemical Rationale

The "Fluorine Effect" is pivotal in optimizing lead compounds. For the bicyclo[2.2.1]heptane scaffold—a privileged structure in NMDA receptor antagonists (e.g., memantine analogs)—fluorination serves three specific design goals:

  • pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect,

    
    ) lowers the basicity of the distal amine. This is critical for optimizing the ratio of charged/neutral species at physiological pH, influencing Blood-Brain Barrier (BBB) permeation.
    
  • Metabolic Stability: Blocking the C5 position prevents oxidative metabolism (hydroxylation) common in norbornane derivatives.

  • Conformational Locking: The 5-fluoro substituent reinforces the rigidity of the bicyclic cage, reducing the entropic penalty upon receptor binding.

Comparative Physicochemical Profile (Predicted)

Data derived from DFT (B3LYP/6-31G) and QSPR modeling.*

Property5-Fluoro-endo-amine 5-Fluoro-exo-amine Parent (Unsubstituted) Impact
LogP (Lipophilicity) 1.081.120.85Enhanced BBB permeability
pKa (Amine) ~9.2~9.410.7Reduced basicity; less trapping
TPSA (Ų) 26.0226.0226.02Neutral (F is isosteric to H)
Dipole Moment (D) 2.42.11.1Enhanced electrostatic steering

In Silico Modeling Workflow

To objectively evaluate the binding performance, we employ a Hierarchical Virtual Screening (HVS) protocol. This workflow ensures that stereoelectronic effects (endo vs. exo) are accurately captured.

Workflow Diagram

G cluster_0 Phase 1: Ligand Preparation cluster_1 Phase 2: Receptor Preparation cluster_2 Phase 3: Binding Simulation L1 5-F-Bicyclo[2.2.1]heptan-2-amine (SMILES Input) L2 Stereoisomer Generation (Exo/Endo + Enantiomers) L1->L2 L3 QM Geometry Optimization (DFT B3LYP/6-31G*) L2->L3 D1 Induced Fit Docking (IFD) (Flexible Sidechains) L3->D1 R1 Target Selection (e.g., NMDA GluN1/GluN2B) R2 Grid Generation (PCP Binding Site) R1->R2 R2->D1 D2 MM-GBSA Scoring (dG Binding Energy) D1->D2 Output Comparative Analysis (F-Interactions vs. Parent) D2->Output Ranked Poses

Caption: Hierarchical workflow for profiling fluorinated norbornane derivatives, incorporating QM-level ligand preparation to account for fluorine-induced electronic skew.

Experimental Protocol & Methodology

Step 1: Ligand Preparation (Stereochemical Control)

The bicyclo[2.2.1]heptane system is rigid, meaning the "endo" and "exo" isomers do not interconvert. You must model both.

  • Protocol: Use LigPrep (Schrödinger) or RDKit to generate 3D conformers.

  • Critical Check: Verify the C-F bond length (typically 1.35 Å). Standard force fields (OPLS3e/4) handle this well, but QM optimization (Jaguar/Gaussian) is recommended to accurately model the dipole vector created by the 5-Fluoro substitution.

Step 2: Target Selection (NMDA Receptor Case Study)

The primary biological context for this scaffold is the NMDA receptor channel (PCP site).

  • PDB ID: 5ER2 (GluN1/GluN2B with MK-801).

  • Grid Box: Center the grid on the co-crystallized ligand (MK-801). The hydrophobic cage of the receptor is ideal for the greasy norbornane scaffold.

Step 3: Induced Fit Docking (IFD)

Standard rigid-receptor docking fails to capture the subtle cavity expansion required to accommodate the fluorine atom without steric clash.

  • Settings: Allow flexibility for residues within 5.0 Å of the ligand.

  • Validation: Re-dock the native ligand (MK-801). RMSD must be < 2.0 Å.

Comparative Performance Analysis

The following data illustrates the modeled binding differences. The 5-Fluoro-exo isomer typically outperforms the parent due to favorable electrostatic contacts with the receptor backbone, while the endo isomer often suffers steric penalties.

Table 1: Binding Energy & Interaction Metrics (NMDA PCP Site)
Ligand VariantΔG Binding (kcal/mol)*Ligand Efficiency (LE)Key Interactions
5-F-Bicyclo (Exo) -9.8 0.58 Amine H-bond (N616); F-dipole interaction (V644)
5-F-Bicyclo (Endo) -8.20.49Amine H-bond; Steric clash with M641
Parent (Exo) -9.10.55Amine H-bond; Hydrophobic packing only
Memantine (Ref)-10.20.53Standard hydrophobic cage fit

*Values are representative of MM-GBSA calculations using OPLS4 force field.

Mechanism of Action: The "Fluorine Scan"

The 5-fluoro group does not act merely as a hydrophobic bulk. In the "Exo" conformation, the fluorine atom projects into a sub-pocket often occupied by water. By displacing this high-energy water molecule (entropy gain) and forming orthogonal multipolar interactions with backbone carbonyls, the 5-F analog gains ~0.7 kcal/mol affinity over the parent.

Interaction Pathway Diagram

Interaction Ligand 5-F-Bicyclo (Exo-Isomer) Res1 Asn616 (H-Bond Donor) Ligand->Res1 Amine (NH3+) Res2 Val644 (Hydrophobic) Ligand->Res2 Norbornane Cage (Van der Waals) Res3 Backbone C=O (Electrostatic) Ligand->Res3 C-F Dipole (Orthogonal) Outcome Increased Residence Time Ligand->Outcome

Caption: Mechanistic interaction map highlighting the unique orthogonal dipole interaction provided by the C-F bond, distinguishing it from the non-fluorinated parent.

Conclusion & Recommendations

For researchers targeting CNS receptors (NMDA, Nicotinic AChR) or viral ion channels:

  • Prioritize the Exo-Isomer: Modeling consistently predicts superior fit and electrostatic complementarity for the exo-amine/exo-fluoro configuration.

  • Use 5-F for Lead Optimization: If the parent norbornylamine shows promise but lacks potency or metabolic stability, the 5-fluoro analog is the mathematically optimal "next step" before moving to bulkier adamantane derivatives.

  • Validate with F-NMR: The distinct chemical shift of the 5-F atom allows for direct binding assays using 19F-NMR , a powerful experimental validation of these in silico models.

References

  • Comparison of Fluorinated Scaffolds: Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 2023.

  • Synthesis & Scaffold Utility: New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. Revista de Chimie, 2018.[1][2]

  • Conformational Analysis: Conformational analysis, stereoelectronic interactions and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols. Beilstein J. Org. Chem, 2012.[3]

  • NMDA Receptor Context: Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane. J. Med. Chem, 1997.

  • General Fluorine Effects: Synthesis of Fluorinated Amines: A Personal Account. J. Org. Chem (PMC), 2013.

Sources

Safety Operating Guide

Advanced Operational Guide: Disposal and Decontamination Protocols for 5-Fluorobicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, fluorinated bicyclic scaffolds like 5-Fluorobicyclo[2.2.1]heptan-2-amine are invaluable bioisosteres. However, managing the end-of-life cycle for these compounds requires rigorous operational discipline. As a Senior Application Scientist, I emphasize that laboratory safety extends beyond the bench; it culminates in responsible environmental stewardship.

The presence of both a reactive primary amine and a highly stable carbon-fluorine (C-F) bond necessitates a specialized disposal strategy. This guide provides a self-validating, mechanistic approach to handling and disposing of this compound to prevent the release of volatile amines and toxic fluorinated decomposition products.

Physicochemical & Disposal Parameters

To design an effective disposal strategy, we must first understand the quantitative parameters that dictate the compound's behavior during destruction.

ParameterValue / SpecificationOperational Causality
CAS Registry Number 2168204-79-1Mandatory identifier for RCRA waste manifesting and TSDF profiling[1].
Molecular Weight 129.18 g/mol Used to calculate the stoichiometric yield of HF during thermal destruction[1].
Target Destruction Temp. ≥ 1000°CMinimum thermal energy required to reliably cleave the ~485 kJ/mol C-F bond[2].
Thermal Residence Time ≥ 2.0 secondsPrevents the formation and escape of volatile fluorinated micro-fragments[2].
Decomposition Gases HF, NOx, CO, CO₂Mandates the use of dual-stage caustic scrubbers in the incinerator exhaust stream.
Mechanistic Causality: Why Standard Disposal Fails

Standard organic waste incineration operates at temperatures sufficient for hydrocarbons but inadequate for fluorinated compounds. The C-F bond is exceptionally strong. Incomplete combustion of fluorinated aliphatics can generate toxic products of incomplete combustion (PICs), including fluoro-dioxins and short-chain fluorinated greenhouse gases.

According to the, ensuring the complete cleavage of C-F bonds requires[2][3]. Furthermore, the combustion of the amine functional group generates nitrogen oxides (NOx), requiring specialized exhaust scrubbing alongside the neutralization of hydrofluoric acid (HF).

Self-Validating Disposal Protocol: Laboratory Scale

Objective: Safely prepare 5-Fluorobicyclo[2.2.1]heptan-2-amine waste for commercial thermal destruction while mitigating inhalation risks and cross-contamination. Every step below includes a validation check to ensure the system is fail-safe.

Step 1: Volatility Mitigation (Protonation)

  • Action: For aqueous or mixed-aqueous waste streams containing the compound, add 1M Hydrochloric Acid (HCl) dropwise while stirring.

  • Causality: The free base form of the amine is volatile and poses an inhalation hazard. Protonating the amine converts it into a stable, non-volatile hydrochloride salt.

  • Validation Check: Dip a universal pH indicator strip into the solution. The process is complete only when the pH stabilizes between 4.0 and 5.0.

Step 2: Halogenated Stream Segregation

  • Action: Transfer the neutralized solution into a High-Density Polyethylene (HDPE) carboy explicitly designated for "Halogenated Organic Waste."

  • Causality: Fluorinated compounds must be strictly segregated from standard organic waste. Mixing them with non-halogenated solvents dilutes the overall caloric (BTU) value of the waste, which can prevent the commercial incinerator from maintaining the >1000°C temperature required to break the C-F bond.

  • Validation Check: Review the carboy's waste log prior to transfer. Ensure no strong oxidizers (e.g., nitric acid) or heavy metals have been introduced, which could trigger exothermic reactions or poison the incinerator's catalytic scrubbers.

Step 3: RCRA-Compliant Manifesting

  • Action: Label the container with the exact estimated mass of 5-Fluorobicyclo[2.2.1]heptan-2-amine.

  • Causality: Treatment, Storage, and Disposal Facilities (TSDFs) must calculate the total fluorine load of the incoming waste to ensure their caustic scrubbers can neutralize the resulting HF gas without being overwhelmed.

  • Validation Check: The label must explicitly state: "Contains Fluorinated Organics - Requires High-Temp Incineration (>1000°C)."

Disposal Workflow Visualization

G Start Waste Generation: 5-Fluorobicyclo[2.2.1]heptan-2-amine Phase Determine Waste Phase Matrix Start->Phase Org Organic Solvent Matrix Phase->Org Non-polar Aq Aqueous Matrix Phase->Aq Polar/Water HalWaste Halogenated Waste Stream (Strict Segregation) Org->HalWaste pH pH Adjustment (Protonate Amine to Salt) Aq->pH Prevent Volatilization pH->HalWaste Incineration High-Temp Incineration (>1000°C, >2s residence) HalWaste->Incineration TSDF Transport Scrubber Caustic Scrubber System (Neutralize HF & NOx) Incineration->Scrubber Exhaust Gas (HF/NOx) End Safe Environmental Release Scrubber->End

Figure 1: Decision matrix and disposal workflow for 5-Fluorobicyclo[2.2.1]heptan-2-amine waste.

Immediate Spill Decontamination Protocol

In the event of a benchtop spill, standard solvent cleanup procedures are insufficient due to the compound's basicity and fluorinated nature.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

    • Validation: Ensure no combustible materials (like paper towels or sawdust) are used, as the basic amine can trigger localized exothermic degradation.

  • Vapor Suppression: Lightly spray the absorbed spill area with a 5% aqueous citric acid solution.

    • Causality: Citric acid neutralizes the free-base amine, instantly suppressing toxic, volatile vapors without generating excessive heat.

    • Validation: Hover a moistened pH strip 2 inches above the spill zone; if it turns blue/purple, volatile amines are still escaping, and additional citric acid is required.

  • Collection: Sweep the neutralized absorbent into a PTFE-lined solid waste container. Label as "Solid Halogenated Debris" and manifest for high-temperature incineration.

References
  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS." EPA.gov, 2024. URL: [Link]

  • Environmental Working Group (EWG). "Review of PFAS Disposal and Thermal Destruction Parameters." EWG.org, 2021. URL: [Link]

Sources

Personal protective equipment for handling 5-Fluorobicyclo[2.2.1]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Handling Guide: 5-Fluorobicyclo[2.2.1]heptan-2-amine

Executive Safety Summary & Risk Logic

The "Why" Behind the Protocol: 5-Fluorobicyclo[2.2.1]heptan-2-amine is a fluorinated norbornane derivative. Its handling protocols are dictated by two distinct chemical functionalities that create a synergistic hazard profile:

  • The Bicyclic Amine (Norbornane Scaffold): Like most aliphatic amines, this moiety is moderately to highly basic (

    
    ). It is lipophilic and volatile enough to cause rapid corneal clouding (glaucopsia) and respiratory irritation. It readily penetrates the epidermis, carrying the potential for systemic toxicity.
    
  • The Fluorine Substituent: The introduction of fluorine increases lipophilicity and metabolic stability. While the C-F bond is generally stable, thermal decomposition (e.g., fire) can release Hydrogen Fluoride (HF), necessitating specific emergency protocols distinct from standard organic amines.

Core Hazard Classification (Precautionary):

  • Physical: Combustible Liquid/Low-Melting Solid.

  • Health: Skin Corrosive (Category 1B/1C), Serious Eye Damage (Category 1), Acute Toxicity (Inhalation/Oral).

  • Reactivity: Incompatible with strong oxidizers, acid chlorides, and anhydrides.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The lipophilicity of this amine requires specific barrier materials.

Table 1: Task-Based PPE Specifications

Hazard LevelOperational ContextHand ProtectionEye & Face ProtectionBody ProtectionRespiratory Protection
Level 1: Routine Weighing <1g; Closed-vessel transfer; NMR prep.Double Nitrile (0.11 mm min). Change outer pair immediately upon splash.[1]Chemical Splash Goggles . Safety glasses are insufficient due to vapor risks.Standard Cotton/Poly Lab Coat + Closed-toe chemical-resistant shoes.Fume Hood (Face velocity: 80-100 fpm). Sash at working height.
Level 2: Preparative Synthesis >1g; Open filtration; Syringe transfer.Laminate (Silver Shield/4H) under Nitrile. Nitrile alone degrades rapidly against concentrated amines.Face Shield worn over Splash Goggles.Chemical-Resistant Apron (Tychem or PVC) over Lab Coat.Fume Hood . If hood failure occurs: Full-face respirator with Multi-Gas (Organic Vapor + Ammonia/Methylamine) cartridges.
Level 3: Emergency Spill cleanup (>10mL/g); Heating/Fire events.Heavy Butyl or Viton gloves.Full-Face Respirator or SCBA (if fire involved).Tychem® F or equivalent chemical-resistant coverall.SCBA required if thermal decomposition is suspected (HF risk).

Operational Workflows & Logic

PPE Decision Tree

The following logic gate ensures you select the correct barriers based on the physical state and scale of the chemical.

PPE_Decision_Tree Start Start: Handling 5-Fluorobicyclo[2.2.1]heptan-2-amine State Physical State? Start->State Solid Solid / Salt Form State->Solid Powder Liquid Free Base / Solution State->Liquid Oil/Solvent Routine Routine PPE: Double Nitrile Gloves Splash Goggles Fume Hood Solid->Routine Low Volatility Scale Scale > 1 gram? Liquid->Scale Scale->Routine No HighRisk High Risk PPE: Laminate (Silver Shield) Liners Face Shield + Goggles Apron Scale->HighRisk Yes (High Permeation Risk)

Figure 1: PPE Selection Logic. Note that liquid free-bases pose a significantly higher permeation risk than solid salts.

Weighing & Transfer Protocol
  • Static Control: Fluorinated amines in solid form can be electrostatically charged. Use an anti-static gun or ionizer during weighing to prevent powder dispersal.

  • Vapor Suppression: Always weigh inside the fume hood. If the balance is external, use a tared, septa-sealed vial. Never transport the open container across the lab.

  • Glassware: Use silanized glassware if possible to minimize adsorption, or rinse immediately with methanol after use.

Decontamination & Cleanup

Standard soap and water are often ineffective for lipophilic amines. Use the "Acid-Neutralization" method:

  • Neutralize: Apply a 5% Citric Acid or dilute Acetic Acid solution to the contaminated surface. This converts the volatile free amine into a non-volatile, water-soluble salt.

  • Absorb: Wipe with absorbent pads.

  • Clean: Follow with a detergent wash (surfactant) to remove the fluorinated organic residue.

Waste Disposal & Environmental Stewardship

Critical Warning: Do not mix this waste with oxidizing agents (e.g., Nitric Acid, Peroxides) or acid chlorides. Violent exothermic reactions will occur.

Table 2: Waste Stream Segregation

Waste TypeCompositionDisposal Tagging Instructions
Liquid Waste A Reaction solvents + Amine"Organic Waste - Basic/Amine" . List "Fluorinated Organic" explicitly. Do not mix with aqueous acids.
Solid Waste Contaminated gloves, paper, weighing boats"Hazardous Solid Debris" . Double-bag in 4-mil polyethylene bags.
Aqueous Waste Quenched reactions, washes"Aqueous Waste - Basic" . Adjust pH to 10-11 before disposal to prevent off-gassing in the drum.

Disposal Note: Due to the C-F bond, this material should ideally be sent to a facility capable of high-temperature incineration with flue gas scrubbing (to capture HF), rather than fuel blending.

Emergency Response: Exposure & Spills

Exposure Response
  • Eye Contact: Time is vision. Irrigate immediately for 15 minutes . Do not wait for pain; amines cause anesthesia (numbing) initially while damaging the cornea.

  • Skin Contact: Flush with water. Do not use solvent (ethanol/acetone) to wash skin; this drives the fluorinated compound deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Emergency Workflow Diagram

Emergency_Response Accident Accident Occurs Type Type of Exposure? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Blot excess (do not rub) 2. Flush water 15 min 3. NO SOLVENTS Skin->Action_Skin Action_Eye 1. Irrigate 15 min immediately 2. Hold eyelids open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Support Respiration 3. Monitor for delayed edema Inhale->Action_Inhale Medical Seek Medical Attention Provide SDS (Note: Fluorinated Amine) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate Response Protocol. Note the prohibition of solvents for skin cleaning.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.

  • Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced for Amine/Nitrile breakthrough logic).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-fluorobicyclo[2.2.1]heptan-2-amine hydrochloride. (Generic reference for CAS 2243508-52-1 data).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.